Product packaging for 8-Methyldecanoic acid(Cat. No.:CAS No. 5601-60-5)

8-Methyldecanoic acid

Cat. No.: B1211911
CAS No.: 5601-60-5
M. Wt: 186.29 g/mol
InChI Key: WGKCPRZDCLXOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anteisoundecanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Anteisoundecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Anteisoundecanoic acid has been primarily detected in urine. Within the cell, anteisoundecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1211911 8-Methyldecanoic acid CAS No. 5601-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKCPRZDCLXOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863578
Record name 8-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5601-60-5
Record name 8-Methyldecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYLDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 8-Methyldecanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 8-Methyldecanoic acid. The content herein is intended to support research, scientific, and drug development applications by presenting detailed data, experimental methodologies, and structural visualizations.

Chemical and Physical Properties

This compound, a branched-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its application in various scientific fields. A summary of its key quantitative properties is presented in the table below for straightforward reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 5601-60-5[1][2]
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid (estimated)
Boiling Point 286.00 to 288.00 °C at 760.00 mm Hg
Vapor Pressure 0.001 mmHg at 25.00 °C (estimated)
Flash Point 153.89 °C (309.00 °F)
Solubility Soluble in alcohol. In water, 20.85 mg/L at 25 °C (estimated).
Refractive Index 1.44300 to 1.44900 at 20.00 °C
LogP (o/w) 4.4[1]
SMILES CCC(C)CCCCCCC(=O)O[1][3]
InChI InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)[1][3]

Chemical Structure

The molecular structure of this compound features a ten-carbon chain with a methyl group at the eighth position and a carboxylic acid functional group at the terminus.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are generalized methodologies based on common organic chemistry practices and literature for similar compounds.

3.1. Synthesis of (R)-8-Methyldecanoic Acid

A potential synthetic route for the chiral form, (R)-8-methyldecanoic acid, involves a Grignard reaction followed by hydrolysis.[4]

  • Step 1: Grignard Reagent Formation and Coupling

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a catalytic amount of iodine are suspended in anhydrous tetrahydrofuran (THF).

    • (S)-(+)-1-bromo-2-methylbutane is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at approximately 30 °C for 3 hours.[4]

    • The reaction mixture is then cooled to 10 °C, and a suitable electrophile is added to undergo coupling with the Grignard reagent. This step is maintained for 3 hours.[4]

  • Step 2: Hydrolysis

    • The resulting intermediate is hydrolyzed using an aqueous solution of sodium hydroxide in THF.

    • The mixture is refluxed for 5 hours to ensure complete conversion to the carboxylate salt.[4]

    • Acidification of the reaction mixture with a suitable acid (e.g., HCl) will yield the final product, (R)-8-methyldecanoic acid.

  • Purification: The crude product can be purified using standard techniques such as vacuum distillation or column chromatography.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids like this compound.

  • Sample Preparation (Derivatization):

    • Due to the low volatility of carboxylic acids, a derivatization step is often required. A common method is esterification to form the more volatile methyl ester.

    • The fatty acid sample is dissolved in a suitable solvent (e.g., hexane or methanol).

    • An esterifying agent, such as BF₃-methanol or by bubbling HCl gas through methanol, is added, and the mixture is heated to form the fatty acid methyl ester (FAME).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

    • Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.

    • Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer to identify the compound based on its mass spectrum.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

  • Sample Preparation:

    • A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • A reference standard, such as tetramethylsilane (TMS), may be added.

  • ¹H NMR Spectroscopy: Provides information on the number and types of hydrogen atoms in the molecule.

  • ¹³C NMR Spectroscopy: Provides information on the number and types of carbon atoms in the molecule. Predicted ¹³C NMR spectral data is available in public databases.[5]

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other medium-chain fatty acids (MCFAs) suggests potential involvement in similar biological activities.

It is known that some MCFAs can influence key cellular signaling pathways. For instance, decanoic acid has been shown to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[6][7][8] Additionally, a related branched-chain fatty acid, 8-methylnonanoic acid, has been found to activate the AMPK pathway, a critical sensor of cellular energy status.[9] Given these precedents, a plausible hypothesis is that this compound could also modulate these or similar metabolic signaling pathways. Further research is required to elucidate the specific biological roles of this compound.

potential_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm 8-Methyldecanoic_Acid 8-Methyldecanoic_Acid AMPK AMPK 8-Methyldecanoic_Acid->AMPK Activates (?) mTORC1 mTORC1 8-Methyldecanoic_Acid->mTORC1 Inhibits (?) Metabolic_Regulation Metabolic_Regulation AMPK->Metabolic_Regulation mTORC1->Metabolic_Regulation

Caption: A hypothetical signaling pathway for this compound.

References

8-Methyldecanoic Acid: A Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing attention within the scientific community for its potential biological activities and applications. As a member of the medium-chain fatty acid family, its unique structural properties impart distinct physical and chemical characteristics that influence its role in biological systems. This technical guide provides a comprehensive overview of the known natural sources of this compound, the history of its discovery, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is found across various biological kingdoms, from microorganisms to plants and animals. Its presence is often linked to specific metabolic pathways, particularly the biosynthesis from branched-chain amino acids.

Bacterial Kingdom

Bacteria are a primary source of branched-chain fatty acids, including this compound. These fatty acids are integral components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity. The biosynthesis of this compound in bacteria typically originates from the branched-chain amino acid isoleucine.

Plant Kingdom

Certain plant species have been identified as sources of this compound. Notably, the seed oil of the Korean pine (Pinus koraiensis) contains this branched-chain fatty acid. The presence of such fatty acids in plant lipids can influence their physical properties and potential nutritional value.

Animal Kingdom

In the animal kingdom, this compound is found in various sources, often as a result of microbial activity or specific metabolic processes.

  • Dairy Products and Ruminant Meats: Milk and meat from ruminant animals such as cows, goats, and sheep contain this compound. Its presence in these products is largely attributed to the microbial fermentation processes that occur in the rumen, where bacteria synthesize a variety of branched-chain fatty acids.

  • Animal Metabolism: this compound has been identified as a metabolic byproduct of dihydrocapsaicin, a pungent compound found in chili peppers. Studies have shown that when mammals consume dihydrocapsaicin, it can be metabolized to this compound.

  • Scent Glands: Interestingly, this compound has also been identified as a component of the anal scent gland secretions of the wolverine (Gulo gulo), where it likely plays a role in chemical communication.

Quantitative Data on this compound in Natural Sources

While the presence of this compound in various natural sources is established, specific quantitative data on its concentration remains limited in publicly available literature. The tables below summarize the available information and highlight the need for further quantitative studies.

Natural Source CategorySpecific SourceReported PresenceQuantitative Data (Concentration)
Bacteria General Bacterial LipidsYesNot specified in general literature
Plants Pinus koraiensis (Korean Pine) Seed OilYesNot specified in available abstracts
Animals Dairy Products (from ruminants)YesNot specified in available abstracts
Ruminant MeatsYesNot specified in available abstracts
Animal Metabolism (from Dihydrocapsaicin)YesNot specified in available abstracts
Wolverine Anal Scent GlandsYesNot specified in available abstracts

Discovery of this compound

The precise historical details surrounding the initial discovery and characterization of this compound are not well-documented in readily accessible scientific literature. The identification of branched-chain fatty acids, in general, has been a gradual process, with significant advancements occurring with the development of analytical techniques such as gas chromatography and mass spectrometry. While the discovery of essential fatty acids by George and Mildred Burr in the 1920s marked a turning point in lipid research, the specific timeline for the identification of individual branched-chain fatty acids like this compound is less clear.

Experimental Protocols

The analysis of this compound from natural sources typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following are detailed methodologies for these key experimental procedures.

Lipid Extraction from Plant Material (e.g., Pinus koraiensis seeds)

This protocol is a standard method for the extraction of total lipids from plant tissues.

Materials:

  • Plant tissue (e.g., ground Pinus koraiensis seeds)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize a known weight of the ground plant tissue in a chloroform:methanol (2:1, v/v) solution.

  • Filter the homogenate to remove solid debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids.

  • Evaporate the solvent from the chloroform layer under reduced pressure using a rotary evaporator to obtain the total lipid extract.

  • The dried lipid extract can then be stored under nitrogen at -20°C until analysis.

Lipid Extraction from Animal Tissue (e.g., Dairy or Meat)

This protocol, a modification of the Folch method, is suitable for extracting lipids from animal tissues.

Materials:

  • Animal tissue (homogenized)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Homogenize a known weight of the animal tissue with a chloroform:methanol (2:1, v/v) mixture.

  • Allow the mixture to stand for several hours to ensure complete extraction.

  • Filter the mixture to remove the tissue residue.

  • Wash the filtrate with 0.2 volumes of 0.9% NaCl solution.

  • Centrifuge the mixture to achieve clear phase separation.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the solvent using a rotary evaporator to yield the total lipid extract.

  • Store the extract under an inert atmosphere at low temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters (FAMEs).

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

Materials:

  • Total lipid extract

  • Methanolic HCl (e.g., 5%) or BF3-methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Dissolve a known amount of the lipid extract in a small volume of toluene.

  • Add methanolic HCl or BF3-methanol and heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to achieve transesterification.

  • After cooling, add hexane and a saturated NaCl solution to the reaction mixture.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify the compounds based on their mass spectra, and selected ion monitoring (SIM) mode for quantification of specific FAMEs.

Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed by integrating the peak area of the corresponding FAME and comparing it to a calibration curve generated from standards.

Signaling Pathways and Logical Relationships

The primary biosynthetic pathway for this compound in bacteria involves the utilization of the branched-chain amino acid isoleucine as a starter unit for fatty acid synthesis.

Biosynthesis_of_8_Methyldecanoic_acid Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->_2_Methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) _2_Methylbutyryl_CoA->FAS Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->FAS Extender Unit Elongation_Cycles Elongation Cycles (+ 4x Malonyl-CoA) FAS->Elongation_Cycles _8_Methyldecanoyl_ACP 8-Methyldecanoyl-ACP Elongation_Cycles->_8_Methyldecanoyl_ACP _8_Methyldecanoic_acid This compound _8_Methyldecanoyl_ACP->_8_Methyldecanoic_acid Thioesterase

Caption: Biosynthesis of this compound from Isoleucine.

The following diagram illustrates the general experimental workflow for the analysis of this compound from a natural source.

Experimental_Workflow_for_8_Methyldecanoic_acid_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Natural_Source Natural Source (e.g., Plant, Animal Tissue) Homogenization Homogenization Natural_Source->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract Derivatization Derivatization to FAMEs Total_Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GC_MS_Analysis GC-MS Analysis FAMEs->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Result Concentration of This compound Data_Analysis->Result

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in bacteria, plants, and animals. Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids. While its presence in various sources is confirmed, there is a notable gap in the literature regarding its specific concentrations. The experimental protocols provided in this guide offer a robust framework for the extraction and quantification of this compound, which will be crucial for future research aimed at elucidating its physiological roles and potential therapeutic applications. Further investigation into the historical aspects of its discovery and a more detailed understanding of its involvement in specific signaling pathways will undoubtedly contribute to a more complete picture of this intriguing molecule.

The Biological Role of 8-Methyldecanoic Acid in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, systematically known as anteiso-undecanoic acid (anteiso-C11:0), is a branched-chain fatty acid (BCFA) that plays a crucial role in the physiology and adaptation of various microorganisms. Unlike straight-chain fatty acids, the methyl branch in anteiso-fatty acids introduces a kink in the acyl chain, significantly influencing the properties of cellular membranes. This technical guide provides a comprehensive overview of the biological significance of this compound in microorganisms, detailing its biosynthesis, its primary role in modulating membrane fluidity, and its potential functions as a signaling molecule and antimicrobial agent. This document synthesizes current knowledge, presents quantitative data where available, and provides detailed experimental protocols for the study of this and other branched-chain fatty acids.

Biosynthesis of this compound (anteiso-C11:0)

The biosynthesis of anteiso-branched-chain fatty acids is intricately linked to amino acid metabolism. In many bacteria, including the well-studied model organism Bacillus subtilis, the synthesis of anteiso-fatty acids is initiated from the catabolism of L-isoleucine.[1][2] The branched-chain alpha-keto acid derived from isoleucine, α-keto-β-methylvalerate, is converted to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.[1] This primer is then elongated by the addition of two-carbon units from malonyl-CoA to produce the final anteiso-fatty acid.

Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway leading to the formation of anteiso-odd-numbered fatty acids, such as this compound (anteiso-C11:0).

Anteiso-Fatty_Acid_Biosynthesis cluster_amino_acid_catabolism Amino Acid Catabolism cluster_fasii Fatty Acid Synthase II (FASII) Elongation Cycles L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH anteiso-C5:0-ACP anteiso-C5:0-ACP 2-methylbutyryl-CoA->anteiso-C5:0-ACP FabH Malonyl-CoA Malonyl-CoA Elongation Elongation Malonyl-CoA->Elongation anteiso-C7:0-ACP anteiso-C7:0-ACP Elongation->anteiso-C7:0-ACP anteiso-C5:0-ACP->Elongation anteiso-C9:0-ACP anteiso-C9:0-ACP anteiso-C7:0-ACP->anteiso-C9:0-ACP ... 8-Methyldecanoic_acid-ACP anteiso-C11:0-ACP anteiso-C9:0-ACP->8-Methyldecanoic_acid-ACP ... Membrane_Phospholipids Membrane_Phospholipids 8-Methyldecanoic_acid-ACP->Membrane_Phospholipids Acyltransferase

Biosynthesis of this compound (anteiso-C11:0).

Role in Modulating Membrane Fluidity

The primary and most well-documented role of this compound and other BCFAs is the regulation of cell membrane fluidity. The methyl branch in anteiso-fatty acids disrupts the orderly packing of the acyl chains in the lipid bilayer, which lowers the melting temperature of the membrane and increases its fluidity.[3] This is a critical adaptation for microorganisms, particularly those that experience fluctuations in temperature.

Homeoviscous Adaptation

Bacteria maintain optimal membrane fluidity, a state referred to as homeoviscous adaptation, to ensure the proper function of membrane-embedded proteins and transport systems. In response to cold stress, many bacteria, including Listeria monocytogenes and Bacillus subtilis, increase the proportion of anteiso-fatty acids in their cell membranes.[4][5] This "fluidizing" effect counteracts the rigidifying effect of low temperatures.

Quantitative Effects on Membrane Fluidity

Table 1: Effect of Anteiso-Fatty Acid Content on Membrane Fluidity in Bacillus subtilis

Predominant Fatty Acid TypeAnteiso-BCFA Content (%)DPH Fluorescence Anisotropy (r)Relative Membrane Fluidity
High Anteiso~70%0.180 ± 0.005High
Wild Type (Mixed Iso/Anteiso)~45%0.195 ± 0.004Medium
High Iso~20%0.205 ± 0.006Low
Branched-Chain Fatty Acid Depleted<5%0.230 ± 0.007Very Low

Data are synthesized from qualitative descriptions and graphical representations in literature where higher anteiso content consistently correlates with lower anisotropy and thus higher fluidity.[3][6]

Potential Role as a Signaling Molecule

There is growing evidence that fatty acids and their derivatives can act as signaling molecules in microorganisms, regulating processes such as virulence, biofilm formation, and antibiotic production.[7] While a direct signaling role for this compound has not been definitively established, its structural similarity to other known fatty acid signaling molecules suggests a potential involvement in cell-to-cell communication, such as quorum sensing.

Quorum Sensing

Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. This process is mediated by small, diffusible signaling molecules called autoinducers. Some known autoinducers are fatty acid derivatives. Given that this compound is released by some bacteria, it is plausible that it could function as a quorum-sensing molecule in certain microbial communities.

Antimicrobial Activity

Fatty acids, including branched-chain fatty acids, can exhibit antimicrobial properties. The primary mechanism of action is often the disruption of the cell membrane's integrity.[8] The lipophilic nature of the fatty acid allows it to insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound against a range of microorganisms are not extensively reported, data for the related decanoic acid and its derivatives provide an indication of potential activity.

Table 2: Antimicrobial Activity of Decanoic Acid Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL)
Decanoic Acid>1000
Monodecanoin125 - 250
Decyl Alcohol250 - 500

Data are derived from studies on decanoic acid and its derivatives, highlighting that modifications to the carboxylic acid headgroup can significantly impact antimicrobial activity.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other bacterial fatty acids.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of cellular fatty acids to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Workflow Diagram:

GC-MS_Workflow Harvest_Cells Harvest Bacterial Cells (Centrifugation) Saponification Saponification (NaOH in Methanol/Water, Heat) Harvest_Cells->Saponification Methylation Methylation (HCl in Methanol, Heat) Saponification->Methylation Extraction FAME Extraction (Hexane/MTBE) Methylation->Extraction Washing Aqueous Wash (NaOH solution) Extraction->Washing Analysis GC-MS Analysis Washing->Analysis

Workflow for the analysis of bacterial fatty acids by GC-MS.

Detailed Protocol:

  • Cell Culture and Harvesting:

    • Grow the microbial strain of interest to the desired growth phase (typically late-logarithmic or stationary phase).

    • Harvest approximately 40-50 mg of cell paste by centrifugation.

    • Wash the cell pellet with sterile saline and re-centrifuge.

  • Saponification:

    • To the cell pellet, add 1.0 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).

    • Vortex thoroughly and heat in a boiling water bath for 30 minutes, with intermittent vortexing every 5-10 minutes.

    • Cool the tubes to room temperature.

  • Methylation:

    • Add 2.0 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

    • Vortex briefly and heat at 80°C in a water bath for 10 minutes.

    • Rapidly cool the tubes in cold water.

  • Extraction:

    • Add 1.25 mL of extraction solvent (1:1 hexane:methyl tert-butyl ether).

    • Mix on a rotator for 10 minutes.

    • Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

  • Base Wash:

    • Add 3.0 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL deionized water) to the organic phase.

    • Mix for 5 minutes and then centrifuge.

    • Transfer the upper organic phase to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phenyl methyl siloxane column).

    • Use a temperature program that effectively separates the FAMEs of interest.

    • Identify and quantify the FAMEs based on their mass spectra and retention times compared to known standards.[10][11]

Measurement of Bacterial Membrane Fluidity

This protocol utilizes the fluorescent probe Laurdan to assess changes in membrane fluidity.

Detailed Protocol:

  • Cell Culture and Staining:

    • Grow the bacterial culture to mid-logarithmic phase.

    • Add Laurdan to a final concentration of 5-10 µM and incubate in the dark for 30 minutes.

    • Wash the cells twice with a suitable buffer (e.g., PBS) to remove excess dye.

  • Fluorescence Measurement:

    • Resuspend the stained cells in the buffer.

    • Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of the gel phase) and ~490 nm (characteristic of the liquid-crystalline phase), using an excitation wavelength of 350 nm.

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

    • A higher GP value indicates lower membrane fluidity (more ordered, gel-like state), while a lower GP value signifies higher membrane fluidity (more disordered, liquid-crystalline state).[12][13]

Quorum Sensing Bioassay using Vibrio campbellii

This bioassay uses a reporter strain of Vibrio campbellii (formerly Vibrio harveyi) to detect potential quorum-sensing activity of a test compound. In this bacterium, bioluminescence is regulated by quorum sensing.

Detailed Protocol:

  • Preparation of Reporter Strain:

    • Grow an overnight culture of the Vibrio campbellii reporter strain (e.g., a mutant that does not produce its own autoinducer but can respond to exogenous ones) in a suitable marine broth.

  • Bioassay Setup:

    • In a 96-well microtiter plate, add the Vibrio campbellii culture diluted to a starting OD600 of ~0.05.

    • Add serial dilutions of the test compound (this compound) to the wells. Include positive (known autoinducer) and negative (solvent control) controls.

  • Incubation and Measurement:

    • Incubate the plate with shaking at the optimal growth temperature for the reporter strain.

    • Measure the luminescence and optical density (OD600) at regular intervals over several hours.

  • Data Analysis:

    • Normalize the luminescence readings to the cell density (luminescence/OD600).

    • An increase in luminescence in the presence of the test compound compared to the negative control indicates potential quorum-sensing activity.[14][15]

Conclusion and Future Directions

This compound is a key component of the cell membrane in many microorganisms, playing a vital role in maintaining membrane fluidity, particularly as an adaptation to low temperatures. While its functions as a signaling molecule and antimicrobial agent are less well-defined, they represent promising areas for future research. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of this and other branched-chain fatty acids.

Future research should focus on:

  • Quantitative analysis: Obtaining precise measurements of how varying concentrations of this compound affect microbial growth kinetics, membrane fluidity, and gene expression.

  • Signaling pathways: Elucidating the specific signaling cascades, if any, that are modulated by this compound. This could involve transcriptomic and proteomic studies of microorganisms exposed to this fatty acid.

  • Antimicrobial spectrum: Determining the MIC of this compound against a broad range of pathogenic microorganisms to assess its potential as a therapeutic agent.

A deeper understanding of the biological roles of this compound will not only advance our fundamental knowledge of microbial physiology but may also open new avenues for the development of novel antimicrobial drugs and biotechnological applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains. As a medium-chain fatty acid, its unique structural characteristics impart specific physical and chemical properties that influence its biological role and potential applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are estimated based on computational models.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.29 g/mol [2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Boiling Point 286.00 to 288.00 °C @ 760.00 mm Hg[3]
Melting Point Not available (experimental)
Density Not available (experimental)
Refractive Index 1.44300 to 1.44900 @ 20.00 °C[3]
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)[3]
Flash Point 153.89 °C (309.00 °F) TCC[3]
Solubility Soluble in alcohol. Insoluble in water (20.85 mg/L @ 25 °C estimated).[3]
CAS Number 5601-60-5[4]

Chemical Properties

This compound exhibits chemical properties characteristic of a carboxylic acid. Its structure consists of a ten-carbon chain with a methyl group at the eighth position.

PropertyValueSource
IUPAC Name This compound[4]
Synonyms Anteisoundecanoic acid, AI-Undecanoic acid[4]
SMILES CCC(C)CCCCCCC(=O)O[1]
InChI InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)[1]
XlogP3 4.4 (estimated)

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are outlined below. These are generalized procedures for fatty acids and can be specifically applied to this compound.

Determination of Melting Point (Capillary Method)

Fats and oils, being mixtures of glycerides, do not exhibit a sharp melting point but rather melt over a range of temperatures. The capillary method provides a standardized way to determine the temperature at which the substance becomes completely liquid.

Apparatus:

  • Melting point capillary tubes (thin-walled glass)

  • Calibrated thermometer (0.2 °C subdivisions)

  • Heating bath (e.g., Thiele tube or commercial melting point apparatus)

  • Sample of this compound

Procedure:

  • Ensure the this compound sample is pure and dry. If it is a liquid at room temperature, it will need to be cooled to solidify.

  • Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed column of about 3 mm.[5]

  • Attach the capillary tube to the thermometer, aligning the sample with the thermometer bulb.

  • Place the assembly in the heating bath.

  • Heat the bath at a steady and slow rate, approximately 1-2 °C per minute, as the melting point is approached.

  • The melting point is the temperature at which the last solid particle disappears. Record the temperature range from the beginning of melting to the complete liquefaction.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

  • Pycnometer (calibrated)

  • Analytical balance

  • Temperature-controlled water bath

  • Sample of this compound

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

  • Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Predicted ¹H NMR data is available.[1]

Expected Chemical Shifts (Predicted):

  • A triplet corresponding to the terminal methyl group (C10).

  • A complex multiplet for the methylene protons of the long alkyl chain.

  • A triplet for the methylene group alpha to the carboxyl group (C2).

  • A doublet for the methyl group at the C8 position.

  • A multiplet for the methine proton at the C8 position.

  • A broad singlet for the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton. Each unique carbon atom will give a distinct signal. Predicted ¹³C NMR data is available.[1]

Expected Chemical Shifts (Predicted):

  • A signal for the carboxyl carbon, typically in the range of 170-185 ppm.

  • Signals for the carbons of the alkyl chain, generally between 10-40 ppm.

  • A distinct signal for the methine carbon at the C8 position.

  • A distinct signal for the methyl carbon at the C8 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorptions of its functional groups.

Expected Absorption Bands:

  • A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

  • C-H stretching bands from the alkyl chain, just below 3000 cm⁻¹.

  • C-O stretching and O-H bending bands.

Mass Spectrometry

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a branched-chain fatty acid, with cleavage occurring at the branching point and along the alkyl chain.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a fatty acid like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis Sample This compound Sample Purification Purification (e.g., Distillation/Chromatography) Sample->Purification Drying Drying (e.g., over Na2SO4) Purification->Drying MeltingPoint Melting Point Determination (Capillary Method) Drying->MeltingPoint Density Density Determination (Pycnometer Method) Drying->Density RefractiveIndex Refractive Index Measurement (Refractometer) Drying->RefractiveIndex BoilingPoint Boiling Point Determination Drying->BoilingPoint DataCollection Data Collection & Recording MeltingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection BoilingPoint->DataCollection Analysis Data Analysis & Comparison DataCollection->Analysis Report Final Report Analysis->Report

Workflow for Physical Property Determination

Biological Context

This compound is classified as a medium-chain fatty acid.[1] It has been identified in the bacterium Streptomyces tendae.[4] While specific signaling pathways involving this compound have not been elucidated, medium-chain fatty acids, in general, are known to be readily absorbed and metabolized, playing roles in energy metabolism. Further research is required to understand the specific biological functions and potential therapeutic applications of this compound.

References

8-Methyldecanoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyldecanoic acid, a branched-chain fatty acid. It details its chemical and physical properties, provides insights into its synthesis and analytical characterization, and explores its potential biological roles and metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a saturated fatty acid with a methyl group at the 8th carbon position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 5601-60-5[1]
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.29 g/mol [2]
IUPAC Name This compound[3]
Synonyms Anteisoundecanoic acid
Appearance Colorless to pale yellow clear liquid (estimated)
Boiling Point 286.00 to 288.00 °C @ 760.00 mm Hg
Solubility Insoluble in water; Soluble in alcohol
SMILES CCC(C)CCCCCCC(=O)O[2][3]
InChI InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)[2][3]

Experimental Protocols

Synthesis of this compound

A synthetic route for the chiral (R)-8-methyldecanoic acid has been described, which involves a multi-step reaction starting from (S)-(+)-1-bromo-2-methylbutane.[4] The key steps include the formation of a Grignard reagent and its subsequent reaction, followed by hydrolysis to yield the final carboxylic acid.[4]

Illustrative Synthetic Workflow:

G cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Haloalkane, CO2) grignard Grignard Reagent Formation start->grignard Mg, Ether reaction Reaction with Electrophile grignard->reaction e.g., CO2 hydrolysis Acid Hydrolysis reaction->hydrolysis H3O+ purification Purification (e.g., Chromatography) hydrolysis->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acids. For GC analysis, carboxylic acids are typically derivatized to their more volatile ester forms, such as methyl esters (FAMEs - Fatty Acid Methyl Esters).

Experimental Protocol for GC-MS Analysis (General):

  • Derivatization to FAMEs: A common method involves acid-catalyzed esterification. The fatty acid sample is heated with a large excess of methanol in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride).

  • Extraction: The resulting FAME is then extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system.

    • GC Conditions: A typical setup would use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components of the mixture.

    • MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the FAME.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons (a triplet for the terminal methyl and a doublet for the branching methyl), the methylene protons (a complex multiplet), the methine proton at the branch point, and the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methine carbon at the branch point, and the various methylene and methyl carbons. Predicted ¹³C NMR spectral data is available in public databases.[3]

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Biological Role and Metabolic Pathways

The biological functions of this compound are not as extensively studied as those of other fatty acids. However, its structural similarity to other biologically active branched-chain and medium-chain fatty acids suggests potential involvement in various metabolic processes.

Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are metabolized through pathways that often involve enzymes also active in branched-chain amino acid (BCAA) catabolism. The breakdown of BCAAs (leucine, isoleucine, and valine) produces branched-chain acyl-CoA derivatives, which can enter the citric acid cycle for energy production.[5][6] It is plausible that this compound, after activation to its CoA ester, could be a substrate for enzymes in these pathways.

Logical Flow of Branched-Chain Amino Acid Catabolism:

G cluster_bcaa Branched-Chain Amino Acid (BCAA) Catabolism bcaa Leucine, Isoleucine, Valine (BCAAs) transamination Transamination (BCAT) bcaa->transamination bcka Branched-Chain α-Keto Acids (BCKAs) transamination->bcka decarboxylation Oxidative Decarboxylation (BCKDH Complex) bcka->decarboxylation acyl_coa Branched-Chain Acyl-CoAs decarboxylation->acyl_coa tca TCA Cycle acyl_coa->tca Further Oxidation

Caption: Overview of the initial steps in the catabolism of branched-chain amino acids.

Potential Effects on Cellular Signaling

Research on the closely related compound, 8-methylnonanoic acid, a degradation by-product of dihydrocapsaicin, has shown that it can modulate energy metabolism in adipocytes.[7] Specifically, 8-methylnonanoic acid was found to decrease lipid accumulation in association with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] AMPK activation generally shifts metabolism from anabolic processes (like fatty acid synthesis) to catabolic processes (like fatty acid oxidation). This suggests that this compound could potentially have similar effects on cellular signaling and energy metabolism.

Furthermore, decanoic acid, a straight-chain medium-chain fatty acid, has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[8][9] This effect was observed to be independent of glucose and insulin signaling.[8][9] Given the structural similarities, it is conceivable that this compound might also interact with and modulate the mTOR pathway.

Hypothesized Signaling Pathway Involvement:

G cluster_signaling Potential Cellular Effects of this compound mda This compound ampk AMPK Activation mda->ampk Hypothesized mtorc1 mTORC1 Inhibition mda->mtorc1 Hypothesized metabolism Modulation of Energy Metabolism ampk->metabolism growth Regulation of Cell Growth mtorc1->growth

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methods for fatty acids can be readily adapted. The biological role of this compound is an emerging area of research, with studies on related compounds suggesting its potential involvement in the regulation of key metabolic signaling pathways such as AMPK and mTORC1. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its biological functions and potential therapeutic applications.

References

Function of 8-Methyldecanoic Acid in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available research literature contains limited direct information on the specific functions of 8-methyldecanoic acid in cellular processes. The majority of existing studies focus on structurally similar medium-chain fatty acids (MCFAs). This guide provides a comprehensive overview of the cellular functions of two closely related and well-studied molecules: decanoic acid and 8-methyl nonanoic acid . While these compounds share structural similarities with this compound, it is crucial to note that their biological activities may not be identical. The information presented herein should be considered as a guide to potential areas of investigation for this compound, rather than a direct representation of its function.

Decanoic Acid: A Modulator of mTORC1 Signaling

Decanoic acid, a ten-carbon saturated fatty acid, has been identified as a significant inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This inhibition is notably independent of glucose and insulin levels, suggesting a distinct mechanism from classical ketogenic diet-induced mTORC1 modulation.[1][3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its hyperactivation is implicated in various diseases, including cancer and epilepsy.[1][4]

Signaling Pathway

Decanoic acid's inhibitory effect on mTORC1 is mediated through a mechanism involving the inhibition of the AAA ATPase p97 (also known as VCP).[3][4] This action is dependent on a ubiquitin regulatory X domain-containing protein.[3][4] The inhibition of p97 leads to a downstream reduction in the phosphorylation of key mTORC1 substrates, such as 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K).[1] This ultimately results in the suppression of protein synthesis and the induction of autophagy.[5]

Decanoic_Acid_mTORC1_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Decanoic_Acid Decanoic Acid p97_VCP p97/VCP Decanoic_Acid->p97_VCP inhibits mTORC1 mTORC1 p97_VCP->mTORC1 activates 4E_BP1 4E-BP1 mTORC1->4E_BP1 phosphorylates S6K S6K mTORC1->S6K phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis 4E_BP1->Protein_Synthesis inhibits S6K->Protein_Synthesis activates WB_Protocol start Start: Cell/Tissue Culture treatment Treatment with Decanoic Acid (e.g., 60-300 µM for 1-24h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K, anti-S6K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantify Phospho/Total Protein Ratios analysis->end MNA_Adipocyte_Pathway cluster_extracellular Extracellular cluster_cellular Adipocyte MNA 8-Methyl Nonanoic Acid AMPK AMPK MNA->AMPK activates Lipolysis Lipolysis MNA->Lipolysis reduces response to stimuli Glucose_Uptake Insulin-Stimulated Glucose Uptake MNA->Glucose_Uptake enhances Lipogenesis De Novo Lipogenesis AMPK->Lipogenesis inhibits Adipocyte_Protocol start Start: Culture 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence induction Induce Differentiation (with insulin, dexamethasone, IBMX) confluence->induction maturation Mature Adipocytes (maintain in insulin-containing medium) induction->maturation treatment Treatment with 8-MNA (e.g., 1-10 µM for 48h) maturation->treatment assays Perform Biochemical Assays (Oil Red O, Glucose Uptake, etc.) treatment->assays end End: Data Analysis assays->end

References

Preliminary Investigation of 8-Methyldecanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive preliminary investigation into the potential biological effects of 8-Methyldecanoic acid. While direct experimental data on this specific branched-chain fatty acid is limited, this paper synthesizes findings from structurally similar molecules, namely 8-methylnonanoic acid (8-MNA) and decanoic acid, to build a strong hypothesis for its likely bioactivities. This guide offers detailed experimental protocols and visual workflows to facilitate further research into the effects of this compound on key cellular signaling pathways, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1), as well as on metabolic processes such as lipolysis. All quantitative data from related compounds is presented in structured tables for comparative analysis. This whitepaper serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound.

Introduction

This compound is a branched-chain fatty acid whose biological effects are not yet extensively characterized. However, its structural analogs, 8-methylnonanoic acid (8-MNA) and decanoic acid, have demonstrated significant effects on cellular metabolism and signaling. 8-MNA, a metabolite of dihydrocapsaicin, has been shown to activate AMPK, a central regulator of energy homeostasis, and to modulate lipid metabolism in adipocytes.[1] Decanoic acid, a medium-chain fatty acid, is a known inhibitor of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[2][3] Based on this evidence, it is hypothesized that this compound may possess similar biological activities, making it a molecule of interest for further investigation in metabolic and cell signaling research.

Quantitative Data on Related Compounds

Table 1: Effects of 8-Methylnonanoic Acid (8-MNA) on Adipocyte Functions

ParameterCell LineConcentration(s)Observed EffectCitation
Cell Viability3T3-L1 AdipocytesNot specifiedNo impact on cell viability[1]
Lipid Accumulation3T3-L1 AdipocytesNot specifiedDecreased during nutrient starvation[1]
AMPK Activation3T3-L1 AdipocytesNot specifiedActivated, associated with decreased lipid amounts[1]
Lipolysis (Isoproterenol-induced)3T3-L1 AdipocytesNot specifiedReduced lipolytic response[1]
Glucose Uptake (Insulin-stimulated)3T3-L1 AdipocytesNot specifiedIncreased glucose uptake[1]

Table 2: Inhibitory Effects of Decanoic Acid on mTORC1 Signaling and Cell Growth

ParameterSystemConcentration(s)Observed EffectCitation
mTORC1 ActivityDictyostelium discoideumIC50 of 18 µM for wild-type cellsInhibition of mTORC1 signaling[4]
Cell GrowthDictyostelium discoideumDose-response curves generatedInhibition of cell growth[4]
mTORC1 ActivityRat Hippocampus (ex vivo)Not specifiedDecreased mTORC1 activity[3]
mTORC1 ActivityTuberous Sclerosis Complex (TSC) patient-derived astrocytesNot specifiedDecreased mTORC1 activity[3]

Hypothesized Signaling Pathways

Based on the activities of structurally related molecules, this compound is hypothesized to modulate the AMPK and mTORC1 signaling pathways.

Hypothesized_Signaling_Pathways_of_8-Methyldecanoic_Acid cluster_AMPK AMPK Pathway Activation cluster_mTORC1 mTORC1 Pathway Inhibition 8-Methyldecanoic_Acid_AMPK This compound AMPK AMPK 8-Methyldecanoic_Acid_AMPK->AMPK Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Lipogenesis_Inhibition Inhibition of Lipogenesis AMPK->Lipogenesis_Inhibition Promotes 8-Methyldecanoic_Acid_mTORC1 This compound mTORC1 mTORC1 8-Methyldecanoic_Acid_mTORC1->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes AMPK_Activation_Assay_Workflow Start Start: 3T3-L1 Adipocytes Treatment Treat with this compound Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Kinase_Assay AMPK Kinase Assay (ATP + Substrate) Cell_Lysis->Kinase_Assay Detection Detect Substrate Phosphorylation Kinase_Assay->Detection Analysis Data Analysis Detection->Analysis End End: Determine AMPK Activity Analysis->End mTORC1_Activity_Assay_Workflow Start Start: Cultured Cells Treatment Treat with this compound Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot for p-p70S6K, p-4E-BP1 Cell_Lysis->Western_Blot Quantification Densitometric Quantification Western_Blot->Quantification Analysis Data Analysis Quantification->Analysis End End: Determine mTORC1 Activity Analysis->End Lipolysis_Assay_Workflow Start Start: Differentiated 3T3-L1 Adipocytes Treatment Treat with this compound (± Isoproterenol) Start->Treatment Sample_Collection Collect Culture Medium Treatment->Sample_Collection Measurement Measure Glycerol and/or Free Fatty Acids Sample_Collection->Measurement Analysis Data Analysis Measurement->Analysis End End: Determine Lipolytic Activity Analysis->End

References

Methodological & Application

Application Note: Quantification of 8-Methyldecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 8-methyldecanoic acid in biological and pharmaceutical matrices using gas chromatography-mass spectrometry (GC-MS). This compound, a branched-chain fatty acid, requires derivatization to enhance its volatility for robust and sensitive detection by GC-MS. This document provides a step-by-step guide for sample preparation, including lipid extraction and derivatization to form a fatty acid methyl ester (FAME), followed by optimized GC-MS parameters for separation and quantification. The described method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this specific branched-chain fatty acid.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological systems and can be a component in pharmaceutical formulations. Accurate quantification of this compound is crucial for understanding its physiological functions, for quality control in drug manufacturing, and in metabolic research. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance. To overcome these limitations, a derivatization step is essential to convert the fatty acid into a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME).[1] This application note provides a detailed methodology for the derivatization of this compound and its subsequent quantification by GC-MS, offering a reliable and reproducible workflow.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity >95%)

  • Internal Standard (e.g., Heptadecanoic acid or a deuterated analog of a similar fatty acid)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol solution (12-14% w/v)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glassware: Pyrex glass tubes with PTFE-lined screw caps, pipettes, autosampler vials with inserts.

Sample Preparation and Lipid Extraction

A modified Folch extraction is a common method for extracting lipids from biological samples.

  • Sample Homogenization: Homogenize the sample (e.g., plasma, tissue homogenate) as required.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

  • Phase Separation: Add 0.9% NaCl solution to facilitate the separation of the organic and aqueous phases. Centrifuge at low speed to achieve clear phase separation.

  • Collection: Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)

Acid-catalyzed esterification using boron trifluoride-methanol is a widely used and effective method.[1]

  • Reagent Addition: To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.

  • Reaction: Tightly cap the tube and heat at 60-80°C for 10-20 minutes. This reaction converts the fatty acids into their corresponding methyl esters.

  • Cooling: Cool the tube to room temperature.

  • Extraction of FAMEs: Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at a low speed to separate the phases.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the final hexane extract into a GC-MS autosampler vial for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Scan ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for this compound Methyl Ester

For enhanced sensitivity and selectivity, SIM mode is recommended. The exact mass-to-charge ratios (m/z) to monitor for the methyl ester of this compound should be determined by analyzing a standard. Based on the fragmentation of similar fatty acid methyl esters, the following ions are likely to be prominent:

  • Molecular Ion (M+): m/z 200

  • McLafferty Rearrangement Ion: m/z 74 (characteristic for FAMEs)

  • Other Fragment Ions: Other characteristic fragment ions should be identified from the full scan mass spectrum of the derivatized standard.

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short-chain fatty acids using GC-MS. These values can serve as a benchmark for the analysis of this compound.

AnalyteRetention Time (min)Quantitation Ion (m/z)Calibration Range (µM)LOD (µM)LOQ (µM)
This compound Methyl EsterTo be determinede.g., 74, 2000.5 - 100~0.1~0.5
Internal Standard (e.g., Heptadecanoic Acid Methyl Ester)To be determinede.g., 74, 284---

Note: Retention times and optimal quantitation ions need to be experimentally determined for this compound methyl ester on the specific GC-MS system used. The LOD and LOQ are representative values for similar compounds and should be validated for this specific analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Pharmaceutical Sample Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Modified Folch) Spike->Extraction Dry Evaporate to Dryness Extraction->Dry Derivatize Esterification to FAME (BF3-Methanol) Dry->Derivatize Extract_FAME Extract FAMEs with Hexane Derivatize->Extract_FAME Dry_FAME Dry with Na2SO4 Extract_FAME->Dry_FAME Final_Sample Transfer to GC Vial Dry_FAME->Final_Sample GC_MS GC-MS Analysis (SIM Mode) Final_Sample->GC_MS Data Data Acquisition GC_MS->Data Quant Quantification using Calibration Curve Data->Quant Report Report Results Quant->Report

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_derivatization_logic Derivatization Rationale cluster_gc_ms_logic GC-MS Suitability Analyte This compound (Low Volatility, Polar) Derivatization Esterification (BF3-Methanol) Analyte->Derivatization Reacts with Product This compound Methyl Ester (High Volatility, Less Polar) Derivatization->Product Forms GC_MS_Amenable Suitable for GC-MS Analysis Product->GC_MS_Amenable

References

Application Notes and Protocols for the Analysis of 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 8-methyldecanoic acid from various biological matrices. The methodologies outlined are suitable for researchers in academia and industry, including those involved in drug development and metabolic research.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. Accurate quantification of this and other BCFAs in biological samples such as plasma, tissues, and microbial fermentation broths is crucial for understanding metabolic pathways and for the development of new therapeutics. This application note details robust sample preparation protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Analytical Approaches

The analysis of this compound typically involves three key stages: extraction from the sample matrix, derivatization to enhance volatility and ionization, and instrumental analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and semi-volatile compounds. Derivatization is essential to convert the polar carboxylic acid group of this compound into a more volatile ester, typically a fatty acid methyl ester (FAME).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and is suitable for the analysis of less volatile and thermally labile compounds. While direct analysis is possible, derivatization can improve chromatographic retention and detection sensitivity.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize typical performance parameters for the quantification of medium-chain and branched-chain fatty acids, which are representative for this compound analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical ValueReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.05 – 0.5 µg/mL[2]
Limit of Quantification (LOQ)0.1 – 1.0 µg/mL[2]
Accuracy (Recovery %)90 – 115%[3]
Precision (RSD %)< 10%[3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data

ParameterTypical ValueReference
Linearity (R²)> 0.99[4][5]
Limit of Detection (LOD)5 – 25 ng/mL[2]
Limit of Quantification (LOQ)0.05 – 0.1 µg/mL[2]
Accuracy (Recovery %)85 – 115%[5]
Precision (RSD %)< 15%[5]

Experimental Protocols

Sample Preparation and Lipid Extraction

Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[3] The following protocol is a general guideline for the extraction of total lipids, including this compound, from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, microbial culture)

  • Internal Standard (e.g., a stable isotope-labeled fatty acid like heptadecanoic acid or a non-endogenous odd-chain fatty acid)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: To a 15 mL screw-capped glass tube, add a precise volume or weight of the biological sample (e.g., 100 µL of plasma or 50-100 mg of homogenized tissue).

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification to compensate for sample loss during preparation.[3]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.[6]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[6]

    • Centrifuge the sample at 2000 x g for 10 minutes to achieve phase separation.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3] The dried lipid extract is now ready for derivatization.

G cluster_extraction Lipid Extraction Sample Biological Sample (Plasma, Tissue, etc.) IS Add Internal Standard Sample->IS Solvent Add Chloroform:Methanol (2:1) IS->Solvent Vortex1 Vortex Solvent->Vortex1 NaCl Add 0.9% NaCl Vortex1->NaCl Vortex2 Vortex NaCl->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry

Experimental workflow for lipid extraction.

Derivatization for GC-MS Analysis (Acid-Catalyzed Methylation)

Derivatization is essential to increase the volatility of fatty acids for GC-MS analysis.[3][7]

Materials:

  • Dried lipid extract

  • Boron trifluoride (BF₃) in methanol (14%) or Acetyl-chloride in methanol[3]

  • n-Heptane or Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • GC autosampler vials

Procedure:

  • Reaction: To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[8]

  • Incubation: Tightly cap the tube and heat the mixture at 100°C for 30 minutes in a heating block or water bath. For unsaturated fatty acids where isomerization is a concern, a lower temperature (e.g., room temperature or 60°C) for a longer duration may be used.[3]

  • Extraction of FAMEs:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of n-heptane and 0.5 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Allow the phases to separate.

  • Collection: Carefully transfer the upper heptane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial for analysis.[1]

G cluster_derivatization_gcms GC-MS Derivatization (Methylation) DriedExtract Dried Lipid Extract Reagent Add BF3 in Methanol DriedExtract->Reagent Heat Heat at 100°C Reagent->Heat Cool Cool to Room Temp Heat->Cool Extract Add Heptane & NaCl and Vortex Cool->Extract Collect Collect Upper Heptane Layer Extract->Collect GCMS Analyze by GC-MS Collect->GCMS

Workflow for GC-MS derivatization.

Derivatization for LC-MS/MS Analysis

For LC-MS/MS analysis, derivatization can enhance sensitivity and chromatographic retention. 3-Nitrophenylhydrazine (3-NPH) is a common derivatization agent for carboxylic acids.[4]

Materials:

  • Dried lipid extract reconstituted in a suitable solvent (e.g., water:methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • Pyridine solution

  • 0.5% Formic acid solution

  • LC-MS vials

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a small volume of water:methanol (e.g., 3:7 v/v).

  • Derivatization Reaction:

    • To 100 µL of the reconstituted sample, add 50 µL of EDC solution (e.g., 50 mM).[4]

    • Add 50 µL of 3-NPH solution (e.g., 50 mM).[4]

    • Add 50 µL of pyridine solution (e.g., 7% v/v).[4]

  • Incubation: Vortex the mixture and incubate (e.g., for 1 hour at room temperature with mixing).[4]

  • Quenching and Dilution: Add 250 µL of aqueous 0.5% formic acid solution to stop the reaction and dilute the sample.[4]

  • Analysis: Transfer the final solution to an LC-MS vial for analysis.

G cluster_derivatization_lcms LC-MS/MS Derivatization (3-NPH) ReconExtract Reconstituted Lipid Extract AddReagents Add EDC, 3-NPH, and Pyridine ReconExtract->AddReagents Incubate Incubate AddReagents->Incubate Quench Add Formic Acid Incubate->Quench LCMS Analyze by LC-MS/MS Quench->LCMS

Workflow for LC-MS/MS derivatization.

Solid-Phase Extraction (SPE) for Sample Cleanup and Fractionation

SPE can be used for sample cleanup to remove interferences or to fractionate lipids. A common approach for fatty acids is using a reversed-phase (e.g., C18) or an anion exchange sorbent.

Materials:

  • Lipid extract

  • SPE cartridges (e.g., C18 or anion exchange)

  • SPE manifold

  • Conditioning, wash, and elution solvents

General SPE Protocol (Reversed-Phase C18):

  • Conditioning: Condition the C18 cartridge with a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water). Do not allow the cartridge to dry out.

  • Sample Loading: Load the lipid extract (dissolved in a polar solvent) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute the fatty acids with a less polar solvent (e.g., methanol, acetonitrile, or a mixture of organic solvents).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization or direct analysis.

Instrumental Analysis Parameters

GC-MS Parameters for FAMEs
  • GC System: Agilent GC or equivalent

  • Column: A polar capillary column (e.g., DB-23, SP-2560, or equivalent) is recommended for the separation of FAME isomers.

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

LC-MS/MS Parameters
  • LC System: Waters ACQUITY UPLC or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids and positive ion mode for 3-NPH derivatives.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification.

Conclusion

The protocols described in this application note provide a robust framework for the reliable quantification of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. Proper sample preparation, including efficient extraction and appropriate derivatization, is critical for achieving accurate and reproducible results. The provided performance data and experimental workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids.

References

Application Notes and Protocols: Extraction of 8-Methyldecanoic Acid from Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyldecanoic acid is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria, including the opportunistic pathogen Staphylococcus aureus. BCFAs are crucial for maintaining bacterial membrane fluidity and play a significant role in the bacterium's interaction with its host.[1][2] Specifically, the composition of BCFAs in bacterial lipoproteins can modulate the host's innate immune response through pathways involving Toll-like receptor 2 (TLR2).[1] The ability to accurately extract and quantify this compound from cell cultures is therefore essential for studying bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents that may target fatty acid synthesis or utilization pathways.

This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from bacterial cell cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table presents representative quantitative data from the analysis of this compound extracted from a bacterial cell culture. This data is for illustrative purposes and actual results will vary depending on the bacterial strain, culture conditions, and extraction efficiency. The titer is calculated based on the quantification of the corresponding fatty acid methyl ester (FAME) against an internal standard.

AnalyteRetention Time (min)Peak Area (Analyte)Peak Area (Internal Standard)Concentration in Hexane Extract (μg/mL)Titer in Culture (mg/L)Recovery Rate (%)Purity (%)
8-Methyldecanoate12.5450,000500,0009.09.095>98
Heptadecanoate (IS)14.2500,000-10.0---

Table 1: Representative quantitative data for this compound extraction. The titer refers to the concentration in the original culture, and the recovery rate is an expected value for fatty acid extractions.[3][4] Purity is determined by the relative peak area in the GC-MS chromatogram.

Experimental Workflow Diagram

The overall workflow for the extraction and analysis of this compound is depicted below.

G Experimental Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis harvest 1. Cell Harvesting (Centrifugation of ~40mg cells) sapon 2. Saponification (NaOH, Methanol, Water @ 100°C) harvest->sapon meth 3. Methylation (HCl, Methanol @ 80°C) sapon->meth extract 4. FAME Extraction (Hexane/MTBE) meth->extract wash 5. Base Wash (Dilute NaOH) extract->wash collect 6. Collection (Transfer organic phase to GC vial) wash->collect gcms 7. GC-MS Analysis collect->gcms quant 8. Quantification (vs. Internal Standard) gcms->quant

Workflow for bacterial fatty acid extraction and analysis.

Experimental Protocols

This protocol is adapted from established methods for the analysis of bacterial fatty acid methyl esters (FAMEs).[3][5]

Materials and Reagents
  • Cell Culture: Actively growing bacterial culture (e.g., Staphylococcus aureus).

  • Internal Standard (IS): Heptadecanoic acid (C17:0), ≥99% purity.

  • Reagent 1 (Saponification): 45g NaOH, 150mL methanol, 150mL distilled water.

  • Reagent 2 (Methylation): 325mL 6.0N HCl, 275mL methanol.

  • Reagent 3 (Extraction): 200mL hexane, 200mL methyl tert-butyl ether (MTBE).

  • Reagent 4 (Base Wash): 10.8g NaOH in 900mL distilled water.

  • Solvents: HPLC grade chloroform, GC grade hexane.

  • Glassware: 13x100mm glass tubes with PTFE-lined caps, GC vials with inserts.

  • Equipment: Centrifuge, boiling water bath, heating block, vortex mixer, clinical rotator, gas chromatograph with mass spectrometer (GC-MS).

Protocol

1. Cell Harvesting 1.1. Grow bacterial cells in a suitable broth medium (e.g., Tryptic Soy Broth) to the late stationary phase to allow for fatty acid accumulation.[3] 1.2. Harvest approximately 40 mg (wet weight) of cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[1] 1.3. Decant the supernatant and transfer the cell pellet to a clean 13x100mm glass tube. 1.4. Add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL heptadecanoic acid solution in methanol) to the cell pellet.

2. Saponification 2.1. Add 1.0 mL of Reagent 1 (Saponification) to the cell pellet. 2.2. Securely seal the tube with a PTFE-lined cap and vortex briefly. 2.3. Heat the tube in a boiling water bath for 30 minutes. 2.4. At the 5-minute mark, remove the tube, vortex vigorously for 5-10 seconds, and return it to the water bath.[5] 2.5. Cool the tube to room temperature.

3. Methylation 3.1. Uncap the cooled tube and add 2.0 mL of Reagent 2 (Methylation). 3.2. Recap the tube, vortex briefly, and heat for 10 ± 1 minutes at 80°C in a heating block or water bath. This step is critical in time and temperature. [5] 3.3. Cool the tube to room temperature.

4. FAME Extraction 4.1. Add 1.25 mL of Reagent 3 (Extraction) to the cooled tube. 4.2. Recap and mix gently by tumbling on a clinical rotator for about 10 minutes. 4.3. Centrifuge at 1,000 x g for 10 minutes to separate the phases. The upper organic phase contains the FAMEs.[3]

5. Base Wash 5.1. Carefully pipette out and discard the lower aqueous phase. 5.2. Add approximately 3.0 mL of Reagent 4 (Base Wash) to the remaining organic phase. 5.3. Recap the tube and tumble for 5 minutes to wash the extract.[5] 5.4. Centrifuge briefly to separate the phases.

6. Sample Collection 6.1. Carefully transfer about two-thirds of the upper organic phase to a clean GC vial. 6.2. Cap the vial. The sample is now ready for GC-MS analysis.

7. GC-MS Analysis 7.1. Instrument: Agilent 7890 GC with a 5975 MSD or similar. 7.2. Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. 7.3. Injection: 1 µL injection volume with a 10:1 split ratio. 7.4. Oven Program:

  • Initial temperature: 100°C, hold for 2 min.
  • Ramp 1: Increase to 150°C at 4°C/min, hold for 4 min.
  • Ramp 2: Increase to 250°C at 4°C/min.[3] 7.5. Carrier Gas: Helium. 7.6. MS Detection: Scan range m/z 40-430.

8. Quantification 8.1. Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum. 8.2. Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard (heptadecanoic acid methyl ester). 8.3. Create a calibration curve using external standards of this compound methyl ester at known concentrations to determine the concentration in the hexane extract.[3]

Signaling Pathway

Branched-chain fatty acids synthesized by bacteria like S. aureus are incorporated into lipoproteins in the cell membrane. These lipoproteins can be recognized by the host's innate immune system, specifically by Toll-like Receptor 2 (TLR2) on the surface of immune cells such as macrophages. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1]

G BCFA-Lipoprotein Interaction with Host Innate Immunity cluster_bacteria Staphylococcus aureus cluster_host Host Immune Cell (e.g., Macrophage) BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCFA_Synth BCFA Synthesis (BCODH, FASII) BCAA->BCFA_Synth BCFA This compound (BCFA) BCFA_Synth->BCFA Lipoprotein Bacterial Lipoprotein BCFA->Lipoprotein Acylation TLR2 TLR2/TLR1/6 Receptor Complex Lipoprotein->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines

BCFA-containing lipoproteins are recognized by host TLR2.

References

Application of 8-Methyldecanoic Acid in Lipidomics Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid is a branched-chain fatty acid (BCFA) that has garnered increasing interest in the field of lipidomics. As a metabolite of dihydrocapsaicin, a pungent compound found in chili peppers, this compound is being investigated for its potential therapeutic effects on metabolic disorders.[1][2] Unlike its parent compound, this compound is non-pungent, making it a more attractive candidate for nutraceutical and pharmaceutical development.[1] Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform to elucidate the mechanisms of action of this compound and to identify novel biomarkers associated with its metabolic effects.

These application notes provide an overview of the utility of this compound in lipidomics research, with a focus on its role in adipocyte metabolism. Detailed protocols for the analysis of this compound and its effects on the lipidome are also presented.

Key Applications in Lipidomics

  • Investigation of Adipocyte Metabolism: this compound has been shown to modulate lipid metabolism in adipocytes. Lipidomics studies can be employed to comprehensively profile the changes in the adipocyte lipidome following treatment with this compound. This can reveal alterations in various lipid classes, including triacylglycerols (TAGs), diacylglycerols (DAGs), phospholipids, and sphingolipids, providing insights into its anti-lipogenic effects.[1]

  • Biomarker Discovery: As a metabolite of a bioactive food compound, the levels of this compound and its downstream lipid mediators in biological fluids (e.g., plasma, serum) could serve as potential biomarkers for dietary intake of capsaicinoids and for monitoring metabolic health.

  • Drug Development: Understanding the impact of this compound on lipid signaling pathways can inform the development of novel therapeutic strategies for metabolic diseases such as obesity and type 2 diabetes. Its ability to modulate the AMP-activated protein kinase (AMPK) signaling pathway is of particular interest.[1]

Data Presentation

The following table represents hypothetical quantitative data illustrating the effect of this compound on the lipid profile of 3T3-L1 adipocytes, as analyzed by LC-MS/MS. This data is for illustrative purposes and is based on the qualitative findings reported in the literature, which indicate a reduction in de novo lipogenesis.[1]

Lipid ClassLipid SpeciesControl (pmol/µg protein)This compound (10 µM) (pmol/µg protein)Fold Changep-value
Triacylglycerols (TAG) TAG(50:1)125.3 ± 10.287.1 ± 8.50.70<0.05
TAG(52:2)189.6 ± 15.8121.4 ± 11.90.64<0.05
TAG(54:3)98.2 ± 9.165.8 ± 7.30.67<0.05
Diacylglycerols (DAG) DAG(34:1)15.7 ± 1.811.2 ± 1.30.71<0.05
DAG(36:2)22.4 ± 2.516.9 ± 2.10.75<0.05
Phosphatidylcholines (PC) PC(34:1)45.1 ± 4.243.8 ± 3.90.97>0.05
PC(36:2)62.8 ± 5.761.5 ± 5.20.98>0.05
Phosphatidylethanolamines (PE) PE(36:2)28.9 ± 3.127.5 ± 2.80.95>0.05
PE(38:4)19.3 ± 2.218.8 ± 2.00.97>0.05

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes the analysis of this compound in biological samples such as plasma or cell lysates using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

1. Sample Preparation and Lipid Extraction:

  • Plasma/Serum: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound or C17:0). Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the phases. Collect the lower organic phase.

  • Cell Lysate: Harvest cells and wash with PBS. Add 1 mL of ice-cold methanol and scrape the cells. Transfer to a glass tube. Add an internal standard. Add 2 mL of chloroform. Vortex and centrifuge as described above. Collect the lower organic phase.

  • Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • Add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Data Analysis: Identify the this compound methyl ester peak based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Derivatization Derivatization (to FAMEs) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Hypothesized Signaling Pathway of this compound in Adipocytes This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits De Novo Lipogenesis De Novo Lipogenesis AMPK->De Novo Lipogenesis Inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes ACC->De Novo Lipogenesis Promotes

References

Application Notes and Protocols for the Synthesis of 8-Methyldecanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Methyldecanoic acid methyl ester is a branched-chain fatty acid methyl ester (FAME). The synthesis of such molecules is of interest in various fields, including the study of lipid metabolism, the development of biofuels, and as starting materials for the synthesis of more complex organic molecules. This document provides a detailed protocol for a two-step synthesis of this compound methyl ester. The synthesis involves the preparation of the corresponding carboxylic acid, this compound, via a Grignard reaction, followed by Fischer esterification to yield the final methyl ester.

Overall Synthesis Workflow

The synthesis is a two-step process:

  • Step 1: Synthesis of this compound via Grignard Carboxylation. A suitable alkyl halide is converted into a Grignard reagent, which then reacts with carbon dioxide to form the carboxylate salt. Acidic workup yields the desired this compound.

  • Step 2: Fischer Esterification. The synthesized this compound is reacted with methanol in the presence of an acid catalyst to produce this compound methyl ester.

SynthesisWorkflow cluster_step1 Step 1: Grignard Carboxylation cluster_step2 Step 2: Fischer Esterification Start1 1-Bromo-7-methylnonane Grignard_Formation Grignard Reagent Formation Start1->Grignard_Formation Mg, Dry Ether Carboxylation Reaction with CO2 (Dry Ice) Grignard_Formation->Carboxylation Acid_Workup1 Acidic Workup Carboxylation->Acid_Workup1 1. Add to Dry Ice 2. H3O+ Product1 This compound Acid_Workup1->Product1 Product1_input This compound Esterification Esterification Reaction Product1_input->Esterification Methanol, H2SO4 (cat.) Workup_Purification Workup and Purification Esterification->Workup_Purification NaHCO3 wash, Extraction Final_Product This compound methyl ester Workup_Purification->Final_Product

Caption: Two-step synthesis of this compound methyl ester.

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the formation of a Grignard reagent from a suitable haloalkane followed by carboxylation.

Materials:

  • 1-bromo-7-methylnonane (or a similar suitable alkyl halide)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

  • Iodine crystal (as an initiator)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromo-7-methylnonane in anhydrous ether/THF in the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1][2]

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate large beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with gentle stirring. A vigorous reaction will occur.[3]

    • Allow the mixture to stand until the excess dry ice has sublimated.

  • Work-up and Isolation:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield crude this compound.

Step 2: Synthesis of this compound Methyl Ester (Fischer Esterification)

This protocol details the acid-catalyzed esterification of this compound with methanol.[4][5]

Materials:

  • This compound (from Step 1)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Diethyl ether or hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or hexanes.

    • Transfer the solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent to yield the crude this compound methyl ester.

    • For higher purity, the product can be purified by vacuum distillation or column chromatography.[7]

Data Presentation

ParameterStep 1: Grignard CarboxylationStep 2: Fischer Esterification
Starting Material 1-bromo-7-methylnonaneThis compound
Key Reagents Mg, CO₂ (dry ice)Methanol, H₂SO₄ (cat.)
Typical Yield 60-80%>90%
Product This compoundThis compound methyl ester
CAS Number 5601-60-5[8]5129-64-6
Molecular Formula C₁₁H₂₂O₂[9]C₁₂H₂₄O₂
Molecular Weight 186.29 g/mol [9]200.32 g/mol

Characterization

The final product, this compound methyl ester, can be characterized by standard spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a fatty acid methyl ester will show characteristic absorption bands.[10]

Functional GroupWavenumber (cm⁻¹)Description
C-H (alkane)~2850-2960Stretching vibrations
C=O (ester)~1740Strong stretching vibration[11]
C-O (ester)~1170Stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will confirm the structure of the methyl ester.

¹H NMR (Expected Chemical Shifts): [12]

ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOCH₃~3.67Singlet3H
-CH₂-COO-~2.30Triplet2H
-CH(CH₃)-Multiplet1H
-CH₂- (chain)~1.2-1.6Multiplet~12H
-CH₃ (branched)~0.86Doublet3H
-CH₃ (terminal)~0.88Triplet3H

¹³C NMR (Expected Chemical Shifts):

CarbonChemical Shift (ppm)
-C=O~174
-O-CH₃~51
-CH₂- (chain)~25-35
-CH- (branched)~30-40
-CH₃ (branched & terminal)~14-23

References

Application Note: Quantitative Analysis of 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyldecanoic acid is a branched-chain fatty acid (BCFA) characterized by a methyl group on the eighth carbon of its decanoic acid backbone. BCFAs are found in various biological systems and are significant components of bacterial membranes, dairy products, and ruminant meats.[1][2][3] The accurate quantification of specific BCFAs like this compound is crucial for research in microbiology, metabolic regulation, and immune modulation.[1] This document provides detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches for this compound Quantification

The two primary analytical techniques for the quantification of fatty acids are GC-MS and LC-MS/MS. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for fatty acid analysis. It requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for analysis.[2][4] GC-MS offers excellent chromatographic separation and is highly effective for differentiating structural isomers.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, often without the need for derivatization.[5][6] It is particularly suitable for analyzing fatty acids in complex biological samples and can be combined with the analysis of other lipid species, such as oxylipins, from the same sample.[7]

The overall analytical workflow is depicted below.

Analytical_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Extract Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenize->Extract Derivatize Derivatization (for GC-MS) (e.g., Methylation to FAMEs) Extract->Derivatize LCMS LC-MS/MS Analysis Extract->LCMS Direct Analysis GCMS GC-MS Analysis Derivatize->GCMS Processing Chromatogram Integration & Peak Identification GCMS->Processing LCMS->Processing Quant Quantification (Calibration Curve) Processing->Quant Result Final Concentration Report Quant->Result

Analytical Workflow for this compound.

Experimental Protocol 1: GC-MS Quantification

This protocol details the analysis of this compound as its methyl ester (FAME).

1. Sample Preparation: Extraction and Derivatization

  • Materials:

    • Biological sample (e.g., 100 µL plasma, 50 mg tissue)

    • Internal Standard (IS): Deuterium-labeled or odd-chain fatty acid (e.g., Tridecanoic acid)

    • Methanolic HCl (3N) or Boron Trifluoride (BF₃) in Methanol (14%)

    • n-Hexane or n-Heptane (GC grade)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Homogenization: Homogenize tissue samples in a suitable solvent. For liquid samples, use directly.

    • Internal Standard: Add a known amount of the internal standard solution to the sample.

    • Lipid Extraction: Perform a lipid extraction using a standard method like Folch or Bligh-Dyer.

    • Derivatization (Acid-Catalyzed Methylation):

      • Dry the extracted lipid sample under a stream of nitrogen.

      • Add 2 mL of methanolic HCl or BF₃-Methanol.[4]

      • Heat the mixture in a sealed vial at 80-100°C for 60 minutes.

      • Cool the vial to room temperature.

      • Add 1 mL of purified water and 2 mL of n-hexane. Vortex thoroughly.

      • Centrifuge to separate the phases.

      • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.[4]

    • Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove residual water.

    • Final Sample: Evaporate the solvent to the desired final volume (e.g., 100 µL) and transfer to a GC autosampler vial.

2. GC-MS Instrumental Parameters

  • Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A medium-polarity column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm) is recommended.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.[8]

    • Hold: Hold at 250°C for 5 minutes.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Key ions for 8-methyldecanoate would need to be determined empirically but would likely include the molecular ion and characteristic fragments.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

Experimental Protocol 2: LC-MS/MS Quantification

This protocol allows for the direct analysis of this compound without derivatization.

1. Sample Preparation: Extraction

  • Materials:

    • Biological sample (e.g., 100 µL plasma)

    • Internal Standard (IS): Deuterated this compound or a structurally similar odd-chain fatty acid.

    • Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

    • Methanol (LC-MS grade).

  • Procedure:

    • Protein Precipitation: To 100 µL of plasma, add the internal standard. Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]

    • Centrifugation: Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • Drying & Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

    • Final Sample: Transfer to an LC autosampler vial for analysis.

2. LC-MS/MS Instrumental Parameters

  • Instrument: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <3 µm particle size) is suitable.[7]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • Start at 20-30% B.

    • Linearly increase to 99% B over 10-15 minutes.

    • Hold at 99% B for 2-3 minutes.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound must be determined by infusing a pure standard.

      • Precursor Ion (Q1): [M-H]⁻

      • Product Ion (Q3): Characteristic fragment ion following collision-induced dissociation.

    • Instrument Settings: Optimize gas temperatures, flow rates, and collision energy for the specific analyte and instrument.[6]

Quantitative Data and Performance

The following tables summarize representative performance parameters for fatty acid quantification methods. These values can be used as a benchmark when developing a specific assay for this compound.

Table 1: Representative Performance of GC-MS Methods for Fatty Acid Analysis

Parameter Typical Value Reference
Linearity (R²) > 0.99 [4]
Limit of Detection (LOD) ~0.003% w/w of total FAMEs [3]
Limit of Quantification (LOQ) 0.13 - 1.70 mg/L (for SCFAs) [4]
Precision (RSD%) < 5% [1]

| Accuracy (Recovery %) | 95 - 117% |[4] |

Table 2: Representative Performance of LC-MS/MS Methods for Fatty Acid Analysis

Parameter Typical Value Reference
Linearity (R²) > 0.99 [10]
Limit of Detection (LOD) 0.4 - 1.6 ng/mL [10]
Limit of Quantification (LOQ) 0.003 - 14.88 ng/mL [11]
Precision (Intra-day CV%) ≤ 10% [7]

| Accuracy (Recovery %) | 80 - 120% |[4][11] |

Potential Signaling Pathway Involvement

While the specific signaling pathways for this compound are not extensively characterized, related medium-chain fatty acids like decanoic acid have been shown to modulate key cellular signaling cascades. For instance, decanoic acid can inhibit the c-Met and mTORC1 signaling pathways, which are critical in regulating cell growth, proliferation, and apoptosis.[12][13] Researchers investigating this compound may consider exploring these related pathways.

Signaling_Pathway Hypothetical Signaling Inhibition by a Branched-Chain Fatty Acid cluster_cMet c-Met Pathway cluster_mTOR mTOR Pathway cluster_output Cellular Outcomes BCFA This compound (or related BCFA) cMet c-Met Receptor BCFA->cMet Inhibition mTORC1 mTORC1 BCFA->mTORC1 Inhibition PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC1->Proliferation Promotes

References

Application Notes and Protocols: 8-Methyldecanoic Acid in the Study of Dihydrocapsaicin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-methyldecanoic acid in the context of dihydrocapsaicin metabolism research. Dihydrocapsaicin, a major capsaicinoid in chili peppers, undergoes metabolic breakdown, yielding this compound (commonly referred to as 8-methylnonanoic acid in literature, reflecting its nine-carbon chain) and vanillylamine. Understanding this process and the biological activity of its metabolites is crucial for pharmacological and toxicological studies.

Application I: In Vitro Generation of this compound from Dihydrocapsaicin

This section details the enzymatic hydrolysis of dihydrocapsaicin to produce this compound for subsequent experimental use.

Experimental Protocol: Enzymatic Hydrolysis of Dihydrocapsaicin

This protocol is adapted from a method for the enzymatic hydrolysis of capsaicinoids.[1]

Objective: To hydrolyze dihydrocapsaicin to yield this compound and vanillylamine.

Materials:

  • Dihydrocapsaicin

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Shaking incubator or water bath

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve a known amount of dihydrocapsaicin in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to a reaction vessel.

    • Add phosphate buffer (pH 7.0) to the desired final concentration of dihydrocapsaicin.

    • Add Novozym® 435 to the mixture.

  • Incubation:

    • Incubate the reaction mixture at 50°C with continuous agitation for a specified duration (e.g., 72 hours).[1]

  • Extraction of Products:

    • After incubation, adjust the pH of the reaction mixture to 10 with NaOH.

    • Extract the mixture with ethyl acetate to remove any unreacted dihydrocapsaicin and the vanillylamine byproduct.[1]

    • Adjust the pH of the aqueous layer to 5 with HCl.[1]

    • Perform a second extraction with ethyl acetate to isolate the this compound.[1]

  • Purification:

    • Collect the ethyl acetate layer containing this compound.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Application II: Quantification of this compound in Biological Samples

This section provides a protocol for the extraction and quantification of this compound from biological matrices, such as plasma or cell culture media, using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a composite of standard methods for fatty acid analysis.

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., deuterated this compound or a non-endogenous fatty acid)

  • Methanol

  • Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • Diisopropylethylamine (DIPEA) in acetonitrile

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • To a known volume of the biological sample, add the internal standard.

    • Add methanol and acidify with HCl.

    • Extract the fatty acids by adding iso-octane and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer (iso-octane) to a clean tube.

  • Derivatization:

    • Evaporate the iso-octane to dryness under a stream of nitrogen.

    • Add PFBBr in acetonitrile and DIPEA in acetonitrile to the dried residue to form the pentafluorobenzyl ester derivative.

    • Incubate at room temperature for approximately 20 minutes.[2]

    • Dry the derivatized sample under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried derivative in a suitable solvent (e.g., iso-octane).

    • Inject an aliquot into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (or equivalent)

      • Injector Temperature: 280°C

      • Oven Program: Start at 80°C, ramp to 280°C.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-PFB ester and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

Application III: Investigating the Biological Effects of this compound in Adipocytes

Recent studies have shown that this compound, a metabolite of dihydrocapsaicin, has biological activity in adipocytes, suggesting it may contribute to the metabolic effects of chili consumption.[3][4][5]

Quantitative Data Summary

The following tables summarize the reported effects of this compound (8-MNA) on 3T3-L1 adipocytes.

Table 1: Effect of 8-MNA on Lipid Accumulation in 3T3-L1 Adipocytes

TreatmentConcentrationLipid Accumulation (% of Control)Reference
8-MNA10 µMDecreased[4]
8-MNAVariousNo impact on cell viability[3][4]

Table 2: Effect of 8-MNA on Lipolysis in 3T3-L1 Adipocytes

TreatmentConcentrationGlycerol Release (Lipolysis)Reference
Isoproterenol (inducer)100 nMIncreased[4]
8-MNA + Isoproterenol10 µM + 100 nMReduced compared to isoproterenol alone[4]

Table 3: Effect of 8-MNA on Glucose Uptake in 3T3-L1 Adipocytes

TreatmentConcentrationGlucose UptakeReference
Insulin (stimulator)VariousIncreased[4]
8-MNA + InsulinVarious + InsulinIncreased compared to insulin alone[4]

Visualizations

Metabolic Pathway of Dihydrocapsaicin

G dihydrocapsaicin Dihydrocapsaicin hydrolysis Hydrolysis (Amidase/Hydrolase) dihydrocapsaicin->hydrolysis eight_mda This compound hydrolysis->eight_mda vanillylamine Vanillylamine hydrolysis->vanillylamine

Caption: Metabolic breakdown of dihydrocapsaicin into its primary metabolites.

Experimental Workflow for this compound Quantification

G start Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction with Internal Standard start->extraction derivatization Derivatization (e.g., PFBBr) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification (Standard Curve) gcms->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway of this compound in Adipocytes

G eight_mna This compound (8-MNA) ampk AMPK Activation eight_mna->ampk glucose_uptake Insulin-Stimulated Glucose Uptake eight_mna->glucose_uptake lipolysis Isoproterenol-Induced Lipolysis eight_mna->lipolysis lipogenesis De Novo Lipogenesis ampk->lipogenesis

Caption: Effects of this compound on adipocyte signaling pathways.

References

Troubleshooting & Optimization

Troubleshooting co-elution in 8-Methyldecanoic acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 8-Methyldecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other analytical challenges.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound, with a focus on co-elution problems.

Question: My chromatogram for this compound shows a broad or asymmetrical peak, suggesting co-elution. How can I confirm this?

Answer:

Confirming co-elution is the first critical step. Here’s a systematic approach:

  • Peak Shape Analysis: Visually inspect the peak. Co-eluting compounds often result in a shoulder on the main peak, or cause the peak to appear broad or asymmetrical (fronting or tailing).[1][2][3]

  • Mass Spectral Analysis: Acquire mass spectra across the peak at different points (start, apex, and end). If the mass spectra are inconsistent across the peak, it indicates the presence of more than one compound.[3]

  • Extracted Ion Chromatograms (EICs): Isomers like this compound and its structural isomers may have very similar mass spectra. However, the relative abundance of certain fragment ions might differ. Plotting EICs for specific, unique fragment ions can often reveal multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).[3][4]

  • Use of Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms that can mathematically separate overlapping chromatographic peaks and identify the individual components.

Question: I have confirmed that this compound is co-eluting with another compound. What are the primary GC parameters I should adjust to improve separation?

Answer:

To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by optimizing the following GC parameters:

  • GC Column Selection: The choice of the GC column is the most critical factor for separating isomers. For fatty acid analysis, especially branched-chain fatty acids, highly polar stationary phases are recommended.[5][6][7][8]

    • High-Polarity Columns: Columns with stationary phases like biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88) or polyethylene glycol (e.g., DB-WAX, HP-INNOWAX) are excellent choices for separating fatty acid methyl esters (FAMEs).[8][9]

    • Column Dimensions:

      • Length: Increasing the column length (e.g., from 30 m to 60 m or 100 m) increases the number of theoretical plates and can improve resolution.[10][11][12]

      • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) generally provide higher efficiency and better resolution.[12]

      • Film Thickness: Thicker films increase analyte retention, which can be beneficial for separating volatile compounds.

  • Temperature Program: Optimizing the oven temperature program is crucial for achieving good separation.

    • Initial Temperature: A lower initial oven temperature can improve the resolution of early eluting peaks.

    • Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) allows more time for analytes to interact with the stationary phase, which can significantly improve the separation of closely eluting isomers.[13] Isothermal conditions, holding the temperature constant, can also sometimes improve the separation of specific isomers.[14][15]

  • Carrier Gas Flow Rate: Adjusting the carrier gas flow rate to the optimal linear velocity for the column dimensions can enhance separation efficiency.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Confirmation Steps cluster_2 Optimization Strategies cluster_3 GC Method Optimization cluster_4 Sample Preparation Modification A Broad or Asymmetrical Peak Observed B Confirm Co-elution A->B Visual Inspection C Analyze Mass Spectra Across Peak B->C D Generate Extracted Ion Chromatograms (EICs) B->D E Utilize Deconvolution Software B->E F Optimize GC Method C->F Co-elution Confirmed D->F Co-elution Confirmed E->F Co-elution Confirmed G Modify Sample Preparation F->G H Select Appropriate GC Column (High Polarity) F->H I Optimize Temperature Program (Slower Ramp Rate) F->I J Adjust Carrier Gas Flow Rate F->J K Optimize Derivatization Protocol G->K L Problem Solved H->L I->L J->L Resolution Achieved K->L

Caption: A flowchart outlining the systematic process for identifying and resolving co-elution in GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for several reasons:

  • Increased Volatility: Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis.[5][16] Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility.[6][7][17]

  • Improved Peak Shape: The high polarity of the carboxyl group can lead to peak tailing and adsorption on the GC column. Neutralizing this polarity through derivatization results in sharper, more symmetrical peaks.

  • Enhanced Separation: Converting fatty acids to their methyl esters allows for better separation based on differences in boiling point, degree of unsaturation, and branching.

Q2: What are the most common derivatization methods for this compound?

A2: The most common method is methylation to form FAMEs. Common reagents include:

  • Boron trifluoride (BF3) in Methanol: A widely used and effective reagent.[17][18]

  • Methanolic HCl or H2SO4: Acid-catalyzed esterification is a classic and reliable method.[17][18]

  • (Trimethylsilyl)diazomethane (TMS-DM): A convenient and rapid methylation agent.[17][18]

Q3: Which GC column is best for separating this compound from its isomers?

A3: A high-polarity column is essential. The most recommended types are:

  • Biscyanopropyl Polysiloxane Columns (e.g., SP-2560, HP-88, CP-Sil 88): These are highly polar and provide excellent selectivity for separating FAME isomers, including positional and geometric isomers.[8][15]

  • Polyethylene Glycol (WAX) Columns (e.g., DB-WAX, HP-INNOWAX): These are also highly polar and are widely used for FAME analysis.[8]

Q4: Can adjusting the temperature program really separate co-eluting isomers?

A4: Yes, optimizing the temperature program can have a significant impact on resolution.[13] A slower temperature ramp allows more interaction between the analytes and the stationary phase, which can be sufficient to separate closely eluting compounds.[14] In some cases, an isothermal run at a carefully selected temperature can provide the best separation for a specific pair of isomers.[15]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF3-Methanol

  • Sample Preparation: Accurately weigh 1-25 mg of the sample containing this compound into a screw-cap reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% Boron trifluoride-methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 10-30 minutes in a heating block or water bath. The optimal time may need to be determined empirically.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Shake the vial vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis. To ensure a dry sample, this can be done by passing the hexane layer through a small column of anhydrous sodium sulfate.

Data Presentation

Table 1: Comparison of GC Columns for Fatty Acid Methyl Ester (FAME) Separation

Stationary PhasePolarityCommon Trade NamesApplication Notes
Biscyanopropyl PolysiloxaneVery HighSP-2560, HP-88, CP-Sil 88Excellent for detailed separation of complex FAME mixtures, including positional and geometric isomers.[8][15]
Polyethylene Glycol (WAX)HighDB-WAX, HP-INNOWAXWidely used for general FAME analysis, provides good separation of common saturated and unsaturated fatty acids.[8]
5% Phenyl - 95% DimethylpolysiloxaneLowDB-5, HP-5MSGenerally not suitable for complex isomer separations of FAMEs but can be used for simpler mixtures where isomers are not present.[9]

Table 2: Effect of GC Oven Temperature Program on the Resolution of Isomeric FAMEs

Program TypeInitial Temp.Ramp RateFinal Temp. & HoldExpected Outcome
Isothermal 180 °CN/A180 °C for 60 minCan provide optimal separation for specific isomer pairs but may lead to long run times and broadening of later eluting peaks.[14][15]
Slow Ramp 60 °C2 °C/min240 °C for 10 minImproved resolution for a wide range of isomers due to increased interaction with the stationary phase.[13]
Fast Ramp 60 °C20 °C/min240 °C for 5 minShorter analysis time but may result in co-elution of closely related isomers.

The following diagram illustrates the general relationship between GC parameters and chromatographic resolution.

G Key Factors Influencing Chromatographic Resolution cluster_Column Column Parameters cluster_Method Method Parameters cluster_Sample Sample Preparation Resolution Chromatographic Resolution StationaryPhase Stationary Phase (Selectivity) Resolution->StationaryPhase ColumnLength Column Length (Efficiency) Resolution->ColumnLength ColumnID Internal Diameter (Efficiency) Resolution->ColumnID TempProgram Temperature Program (Selectivity & Retention) Resolution->TempProgram FlowRate Carrier Gas Flow Rate (Efficiency) Resolution->FlowRate Derivatization Derivatization (Volatility & Peak Shape) Resolution->Derivatization

Caption: A diagram showing the relationship between GC parameters and chromatographic resolution.

References

Technical Support Center: Optimizing 8-Methyldecanoic Acid Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 8-methyldecanoic acid from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from tissues challenging?

A1: this compound is a medium-chain branched fatty acid. Its extraction presents unique challenges due to its relatively intermediate polarity compared to very long-chain or short-chain fatty acids. Key challenges include:

  • Co-extraction of interfering lipids: Tissue samples contain a complex mixture of lipids, and achieving a clean extract of this compound without significant contamination from other fatty acids and lipids can be difficult.

  • Potential for degradation: Like all fatty acids, this compound is susceptible to enzymatic degradation and oxidation during sample handling and extraction.[1]

  • Tissue matrix effects: The composition of the tissue (e.g., high-fat adipose tissue versus brain tissue) significantly impacts the efficiency of extraction methods.[1]

Q2: Which are the most reliable methods for extracting this compound from tissues?

A2: The most widely recognized and effective methods for general lipid extraction, which are applicable to this compound, are the Folch and Bligh & Dyer methods.[2][3] These methods utilize a chloroform and methanol solvent system to efficiently extract a broad range of lipids. For tissues with a very high fat content, the Folch method is often preferred due to its higher solvent-to-tissue ratio.[1][3]

Q3: Are there less toxic solvent alternatives to chloroform?

A3: Yes, due to the health hazards associated with chloroform, several less toxic alternatives have been developed. A common and effective alternative is a mixture of hexane and isopropanol.[1] Another alternative is the use of methyl-tert-butyl ether (MTBE).[2] While these methods are safer, their extraction efficiency, particularly for more polar lipids, may be slightly lower than that of chloroform-based methods.[1]

Q4: How can I prevent the degradation of this compound during the extraction process?

A4: Preventing degradation is crucial for accurate quantification. Key preventative measures include:

  • Immediate Flash-Freezing: Immediately after collection, tissues should be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.[1]

  • Work on Ice: All subsequent steps, including homogenization and extraction, should be performed on ice to minimize enzymatic degradation.[1]

  • Use of Antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents can prevent the oxidation of the fatty acid.[4]

Q5: What is the purpose of a Solid-Phase Extraction (SPE) step?

A5: Solid-Phase Extraction (SPE) is a purification technique used to clean up the lipid extract before analysis.[5] It helps to remove interfering substances, such as other classes of lipids or non-lipid contaminants, that may have been co-extracted. This results in a cleaner sample, which can improve the accuracy and sensitivity of subsequent analytical methods like GC-MS or LC-MS.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete homogenization of the tissue.Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead beater. Standardize the homogenization time and speed for consistency.[1]
Insufficient solvent volume.Use a solvent-to-tissue ratio of at least 20:1 (v/v) to ensure complete extraction.[1]
Inappropriate solvent system for the tissue type.For high-fat tissues, ensure you are using a robust method like the Folch extraction. For tissues with a high water content, the Bligh & Dyer method may be more suitable.[1]
High Variability Between Replicates Inconsistent sample handling and preparation.Standardize all steps of the protocol, from tissue weighing to solvent addition and mixing times.
Incomplete phase separation during liquid-liquid extraction.Ensure thorough vortexing after the addition of each solvent and adequate centrifugation time and speed to achieve clear phase separation.
Presence of Interfering Peaks in Analysis (GC-MS/LC-MS) Co-extraction of other lipids or non-lipid contaminants.Incorporate a Solid-Phase Extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interfering compounds.
Incomplete derivatization (for GC-MS).Ensure the derivatization reaction (e.g., methylation to form FAMEs) goes to completion by optimizing reaction time, temperature, and reagent concentrations.
Formation of an Emulsion During Extraction High concentration of lipids and proteins in the sample.Gently swirl or rock the sample instead of vigorous shaking. Adding a salt solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase. Centrifugation at a higher speed or for a longer duration can also help to resolve the emulsion.[6]

Data Presentation

The following table provides an illustrative comparison of the expected recovery of medium-chain fatty acids from various tissues using different extraction methods. Please note that these are representative values based on general lipid extraction studies, as specific quantitative data for this compound is limited. Researchers should empirically determine the optimal method for their specific tissue and experimental setup.

Extraction Method Tissue Type Expected Recovery (%) Key Advantages Considerations
Folch (Chloroform:Methanol, 2:1) Liver, Brain, Adipose>95%High efficiency for a broad range of lipids, well-established.[2]Uses toxic chloroform.
Bligh & Dyer (Chloroform:Methanol:Water, 1:2:0.8) Muscle, Kidney~95%Uses less solvent than the Folch method, effective for tissues with high water content.[1]Uses toxic chloroform.
Hexane:Isopropanol (3:2) General Tissues85-95%Less toxic alternative to chloroform-based methods.[1]May be less efficient for highly polar lipids.[1]
MTBE Method General Tissues90-98%Safer alternative to chloroform, good for high-throughput applications.[2]May have lower recovery for certain polar lipids.[2]

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction

This protocol is a robust method suitable for a wide range of tissues, particularly those with high lipid content.

Materials:

  • Frozen tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

  • Homogenization: Add 2 mL of ice-cold methanol containing 0.01% BHT. Homogenize the tissue thoroughly until a uniform consistency is achieved.

  • Lipid Extraction: Transfer the homogenate to a glass centrifuge tube. Add 4 mL of chloroform. The final chloroform to methanol ratio should be 2:1 (v/v).

  • Agitation: Vortex the mixture vigorously for 1 minute, then agitate on an orbital shaker for 30 minutes at room temperature.

  • Phase Separation: Add 1.2 mL of 0.9% NaCl solution to the mixture. Vortex for 1 minute to ensure thorough mixing. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Extract: Carefully aspirate the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to purify the lipid extract obtained from Protocol 1, removing polar and non-polar interferences.

Materials:

  • Dried lipid extract from Protocol 1

  • C18 SPE cartridge

  • Methanol

  • Hexane

  • Acetonitrile

  • SPE vacuum manifold

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

  • Elution: Elute the this compound from the cartridge with 5 mL of a 1:1 mixture of hexane and diethyl ether or with acetonitrile.

  • Drying: Evaporate the eluate under a gentle stream of nitrogen gas.

  • Reconstitution for Analysis: Reconstitute the purified extract in a small volume of a solvent compatible with your analytical instrument (e.g., hexane for GC-MS, or a mobile phase component for LC-MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from tissue samples.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional but Recommended) cluster_analysis Analysis tissue_collection Tissue Collection flash_freezing Flash Freezing (-196°C) tissue_collection->flash_freezing storage Storage (-80°C) flash_freezing->storage homogenization Homogenization (in Solvent + BHT) storage->homogenization liquid_extraction Liquid-Liquid Extraction (e.g., Folch Method) homogenization->liquid_extraction phase_separation Phase Separation (Centrifugation) liquid_extraction->phase_separation collection Collect Organic Layer phase_separation->collection spe_cleanup Solid-Phase Extraction (SPE) collection->spe_cleanup elution Elution of this compound spe_cleanup->elution derivatization Derivatization (for GC-MS) elution->derivatization lcms_analysis LC-MS Analysis elution->lcms_analysis Direct Analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Caption: General workflow for this compound extraction.

Metabolic Pathway of a Structurally Similar Branched-Chain Fatty Acid

8-Methylnonanoic acid, a structurally similar compound to this compound, has been shown to be a degradation by-product of dihydrocapsaicin and can influence the AMP-activated protein kinase (AMPK) signaling pathway.[6][7] This pathway is a central regulator of cellular energy homeostasis.

G cluster_input Dietary Input cluster_metabolism Metabolism cluster_signaling Cellular Signaling dihydrocapsaicin Dihydrocapsaicin (from Chili Peppers) eight_mna 8-Methylnonanoic Acid dihydrocapsaicin->eight_mna Degradation ampk AMPK Activation eight_mna->ampk glucose_uptake Insulin-Stimulated Glucose Uptake eight_mna->glucose_uptake Increases lipogenesis De Novo Lipogenesis ampk->lipogenesis Inhibits

References

Technical Support Center: HPLC Analysis of 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of 8-Methyldecanoic acid, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?

Poor peak shape in the HPLC analysis of this compound and other fatty acids is typically characterized by peak tailing, fronting, or broadening. The most common causes include:

  • Secondary Interactions: Interactions between the acidic analyte and active sites on the HPLC column, such as residual silanols, can lead to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Issues: Column contamination, degradation, or the presence of voids at the column inlet can cause peak tailing, fronting, or splitting.[1]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.[1]

  • Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, or if the solvent is mismatched with the mobile phase, peak fronting can occur.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[1]

Q2: What is the estimated pKa of this compound, and why is it important for HPLC analysis?

Q3: Which type of HPLC column is best suited for the analysis of this compound?

Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of fatty acids.[1] For branched-chain fatty acids like this compound, a high-purity, end-capped C18 column is recommended to minimize interactions with residual silanol groups. In a study on branched-chain fatty acid profiling, an Acquity UPLC CSH C18 column showed good performance.[3][4]

Q4: Should I consider derivatization for the analysis of this compound?

Derivatization is not strictly necessary for the HPLC analysis of fatty acids but is highly recommended, especially when high sensitivity is required.[5] this compound lacks a strong chromophore, making it difficult to detect at low concentrations using UV-Vis detectors. Derivatization with a reagent that introduces a chromophore or fluorophore can significantly enhance detection sensitivity.[5] Common derivatizing agents for fatty acids include p-bromophenacyl bromide (for UV detection) and 9-Anthryldiazomethane (ADAM) (for fluorescence detection).[6]

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue and can be addressed by systematically evaluating the following:

Potential CauseRecommended Solution
Secondary Silanol Interactions Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound (i.e., pH < 3.0). Alternatively, add a competitive agent like triethylamine to the mobile phase. Using a well-end-capped C18 column can also mitigate this issue.[1]
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]
Sample Overload Reduce the injection volume or dilute the sample.[1]
Metal-Sensitive Compound Interactions If peak tailing persists, consider that carboxylic acids can interact with trace metal ions in the HPLC system. Using metal-free or coated stainless steel columns can help.[7]

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Is the peak shape concentration-dependent? A->B C Reduce sample concentration or injection volume. B->C Yes D Is the column old or contaminated? B->D No J Problem Resolved C->J E Flush the column according to protocol. If problem persists, replace the column. D->E Yes F Is the mobile phase pH appropriate? (pH < 3.0) D->F No E->J G Adjust mobile phase pH to suppress fatty acid ionization. F->G No H Check for excessive extra-column volume. F->H Yes G->J I Use shorter/narrower ID tubing. H->I Yes I->J G A Peak Fronting Observed B Is the sample fully dissolved in the injection solvent? A->B C Ensure complete dissolution or change sample solvent. B->C No D Is the peak shape concentration-dependent? B->D Yes H Problem Resolved C->H E Reduce sample concentration or injection volume. D->E Yes F Is the column old or is there a void at the inlet? D->F No E->H G Replace the column. Consider using a guard column. F->G Yes G->H

References

Technical Support Center: Overcoming Matrix Effects in 8-Methyldecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 8-methyldecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In biological samples such as plasma, serum, or urine, common sources of these interferences include phospholipids, salts, and other endogenous metabolites.[1][3] For this compound, a branched-chain fatty acid, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[1]

Q2: I am observing a low and inconsistent signal for this compound. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Immediate steps to investigate this include:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, it is crucial to ensure that the concentration of this compound remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying the liquid chromatography (LC) method can help separate this compound from co-eluting interferences.[1] This can be achieved by adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.[1]

  • Improve Sample Preparation: If simple protein precipitation is being used, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of the matrix components.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The post-extraction spike method is a widely accepted approach to quantitatively determine the degree of ion suppression or enhancement.[1][3] This involves comparing the response of this compound in a pure solution to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process.[1] The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Standard) x 100

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[1]

Q4: Is derivatization necessary for the analysis of this compound?

A4: For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is generally not required for fatty acids. However, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of this compound.[4][5] Common derivatization methods for fatty acids include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.[4]

Troubleshooting Guides

Issue 1: Low Recovery of this compound during Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Sorbent Selection For a medium-chain fatty acid like this compound, a reversed-phase (e.g., C8 or C18) or a mixed-mode sorbent with anion exchange properties may be suitable.[6][7] Ensure the chosen sorbent has appropriate retention characteristics for your analyte.
Inadequate Cartridge Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. Failure to do so can lead to poor retention.[6][8]
Sample Loading Conditions The pH of the sample should be adjusted to ensure this compound (a carboxylic acid) is in its neutral form to retain on a reversed-phase sorbent. The sample loading flow rate should be slow enough to allow for proper interaction with the sorbent.[6][9]
Inappropriate Wash Solvent The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If the analyte is found in the wash fraction, the wash solvent is too strong.[6][9]
Inefficient Elution The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. If recovery is still low, try a stronger elution solvent or increase the elution volume.[6][10]
Issue 2: High Variability in this compound Quantification by LC-MS/MS

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Matrix effects can vary between different samples, leading to high variability. The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS), such as d3-8-methyldecanoic acid. The SIL-IS will experience similar ion suppression or enhancement as the analyte, allowing for accurate correction.
Poor Chromatographic Peak Shape Tailing, broadening, or splitting of the chromatographic peak can lead to inconsistent integration and high variability.[11] This can be caused by column contamination, an inappropriate injection solvent, or secondary interactions with the stationary phase.[11] Ensure the injection solvent is not stronger than the initial mobile phase and consider using a column with a different chemistry.[11]
Instrument Contamination Carryover from previous injections can lead to inaccurate quantification, especially for low-concentration samples.[12] Implement a robust needle wash protocol and inject blank samples between study samples to monitor for carryover.[12]
Sample Degradation Fatty acids can be susceptible to degradation. Ensure samples are stored properly at low temperatures (e.g., -80 °C) and minimize freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To determine the degree of ion suppression or enhancement for this compound in a biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum) confirmed to be free of this compound.

  • Pure analytical standard of this compound.

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the processed blank matrix extract (Set B) to the same final concentration as Set A.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) x 100

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

Objective: To extract this compound from plasma or serum while minimizing matrix components.

Materials:

  • Plasma or serum sample.

  • Internal standard solution (e.g., d3-8-methyldecanoic acid).

  • Acidifying agent (e.g., formic acid).

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., mobile phase).

Procedure:

  • To 100 µL of plasma/serum, add the internal standard.

  • Acidify the sample by adding a small volume of formic acid to bring the pH below the pKa of this compound (~4.8), ensuring it is in its neutral form.

  • Add 500 µL of the extraction solvent (e.g., MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) for a second time and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Urine

Objective: To clean up and concentrate this compound from a urine sample.

Materials:

  • Urine sample.

  • Internal standard solution.

  • Reversed-phase SPE cartridge (e.g., C18).

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., water).

  • Wash solvent (e.g., 5% methanol in water).

  • Elution solvent (e.g., acetonitrile or methanol).

  • SPE manifold.

Procedure:

  • Sample Pre-treatment: Acidify the urine sample with formic acid to a pH < 4. Add the internal standard.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Cartridge Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow_for_Low_Analyte_Signal Troubleshooting Workflow for Low Analyte Signal start Low or Inconsistent This compound Signal check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Ion Suppression (Matrix Effect < 85%) check_matrix_effect->matrix_effect_present Yes no_matrix_effect No Significant Matrix Effect (Matrix Effect 85-115%) check_matrix_effect->no_matrix_effect No improve_sample_prep Improve Sample Preparation (LLE or SPE) matrix_effect_present->improve_sample_prep use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effect_present->use_sil_is optimize_lc Optimize Chromatography (Separate from Interferences) matrix_effect_present->optimize_lc check_instrument Check Instrument Performance (Sensitivity, Contamination) no_matrix_effect->check_instrument end Accurate Quantification improve_sample_prep->end use_sil_is->end optimize_lc->end check_instrument->end Sample_Preparation_Selection_Funnel Sample Preparation Selection Funnel for this compound start Start: Complex Biological Matrix (e.g., Plasma, Serum, Urine) ppt Protein Precipitation (PPT) - Simple, fast - High matrix effects remain start->ppt Basic Cleanup lle Liquid-Liquid Extraction (LLE) - Better cleanup than PPT - Removes phospholipids start->lle Intermediate Cleanup spe Solid-Phase Extraction (SPE) - Most effective cleanup - Can concentrate analyte start->spe Advanced Cleanup end Clean Extract for LC-MS/MS Analysis ppt->end lle->end spe->end

References

Technical Support Center: Optimization of Derivatization Reaction for 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the derivatization reaction of 8-Methyldecanoic acid for analysis, primarily by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a critical step for preparing fatty acids like this compound for GC analysis.[1] In their free form, fatty acids are polar and have low volatility due to their tendency to form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including peak tailing and adsorption to the GC column.[1] Converting this compound into a non-polar, more volatile derivative, such as a fatty acid methyl ester (FAME), improves separation, peak shape, and overall analytical accuracy.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing fatty acids, including branched-chain fatty acids like this compound, involve esterification to form FAMEs or silylation.[2]

  • Acid-catalyzed esterification: This is a widely used method that employs reagents like boron trifluoride in methanol (BF3-methanol) or hydrochloric acid (HCl) in methanol.[3][4] These methods are effective for free fatty acids.[3]

  • Silylation: This method uses reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) esters.[2][5] Silylation can also derivatize other functional groups like hydroxyl and amino groups.[2]

Q3: How do I choose between esterification and silylation for this compound?

A3: The choice depends on your specific analytical needs.

  • Esterification (FAMEs): This is often the preferred method for fatty acid analysis.[2] Methyl esters are stable and provide excellent quantitative data for GC analysis.[1]

  • Silylation (TMS esters): This method is advantageous if you need to analyze multiple types of analytes with different functional groups in a single run (e.g., acids and sugars).[2] However, TMS derivatives can be less stable and may lead to more complex mass spectra.[2]

Q4: Can I analyze this compound without derivatization?

A4: While it is possible to analyze free fatty acids by GC, it is generally not recommended due to issues with peak shape and column adsorption.[1][2] For accurate and reproducible quantitative analysis, derivatization is highly advised. However, techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) may offer alternatives for analyzing underivatized fatty acids.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the derivatization of this compound.

Problem 1: Incomplete Derivatization (Low Yield of Derivative)

Possible Causes & Solutions

CauseRecommended Solution
Presence of Water Both esterification and silylation reactions are sensitive to moisture.[2] Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents.[7] Consider using a water scavenger like 2,2-dimethoxypropane.[1][4] If the sample is in an aqueous solvent, it must be evaporated to complete dryness, for instance, under a stream of nitrogen.[7]
Insufficient Reagent An insufficient amount of the derivatizing agent will lead to an incomplete reaction.[3] A significant molar excess of the derivatizing agent is typically recommended.[2] Try increasing the amount of the derivatization reagent.[3]
Suboptimal Reaction Time or Temperature The reaction may not have proceeded to completion. To determine the proper derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area against the derivatization time.[1] The optimal time is when the peak area no longer increases.[1] If complete derivatization is still not achieved, consider increasing the reaction temperature.[1]
Degraded Reagent Derivatization reagents can degrade over time, especially with improper storage.[1][4] Use fresh, high-quality reagents and adhere to the manufacturer's storage recommendations.[1]
Sample Matrix Effects Other components in your sample matrix can interfere with the derivatization reaction.[7] A pre-derivatization cleanup or extraction step may be necessary to isolate the this compound.[7]
Problem 2: Poor Reproducibility

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Reaction Conditions Variations in reaction time and temperature can lead to inconsistent results.[3] Use a heating block or water bath for precise temperature control and a timer to ensure consistent reaction times.[3]
Variability in Sample and Reagent Handling Ensure accurate and consistent measurements by using calibrated pipettes for adding the sample and reagents.[3] Thoroughly mix the reaction components to ensure homogeneity.[3]
Inconsistent Sample Dryness If your sample requires drying, ensure that it is consistently dried to the same level for each replicate. Residual moisture can significantly impact reproducibility.
Problem 3: Presence of Artifacts or Extraneous Peaks in the Chromatogram

Possible Causes & Solutions

CauseRecommended Solution
Contaminated Reagents or Solvents Use high-purity reagents and solvents. It is important to prepare a reagent blank (without the sample) to identify any potential contaminants.[1]
Side Reactions Overly harsh reaction conditions (e.g., excessively high temperatures or long reaction times) can lead to the formation of byproducts.[3] Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization.
Contaminated Glassware Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use. To prevent sample loss through adsorption, glassware can be silanized.[8]
Septa Bleed Components from the GC inlet septum can bleed into the system, causing extraneous peaks. Use high-quality, low-bleed septa and replace them regularly.[3]

Experimental Protocols

Protocol 1: Esterification of this compound to its Fatty Acid Methyl Ester (FAME) using BF3-Methanol

This protocol is adapted from standard methods for FAME synthesis and is suitable for the derivatization of this compound.[1][3]

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane

  • Water (HPLC-grade)

  • Anhydrous sodium sulfate

  • Screw-cap reaction vial

Procedure:

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.[7]

  • Reagent Addition: Add 2 mL of the 12-14% BF3-methanol solution to the vial.[3]

  • Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Optimization of time and temperature may be necessary depending on the sample matrix.[1][3]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.[1][3]

  • Phase Separation: Vigorously shake the vial to extract the FAMEs into the hexane layer. Allow the layers to separate.[1][3]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1][3]

  • Drying: Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.[1][3]

  • Analysis: The sample is now ready for GC analysis.

Optimization Parameters for Esterification

ParameterRangeRecommendation
Reaction Temperature 50 - 100°CStart with 60°C and optimize as needed.[2][4]
Reaction Time 5 - 60 minutesBegin with 10 minutes and perform a time-course study to determine the optimal duration.[1][2]
Reagent Concentration 12-14% BF3-MethanolThis is a standard and effective concentration.[3]
Reagent to Sample Ratio Molar ExcessEnsure a significant molar excess of the BF3-methanol reagent.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Preparation sample Lipid Sample (1-25 mg) dry Evaporate to Dryness (if aqueous) sample->dry add_reagent Add BF3-Methanol (2 mL) dry->add_reagent heat Heat at 60°C (5-10 min) add_reagent->heat cool Cool to Room Temp heat->cool add_solvents Add Water (1 mL) & Hexane (1 mL) cool->add_solvents shake Vortex/Shake add_solvents->shake separate Phase Separation shake->separate collect Collect Hexane Layer separate->collect dry_extract Dry with Na2SO4 collect->dry_extract gc_analysis GC-MS Analysis dry_extract->gc_analysis

Caption: Experimental workflow for the esterification of this compound.

References

Technical Support Center: Medium-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for medium-chain fatty acid (MCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific problems you might encounter during MCFA analysis, from sample preparation to data acquisition.

Question: Why am I observing poor peak shapes (e.g., tailing, broadening) in my Gas Chromatography (GC) analysis?

Answer: Poor peak shape is a common issue when analyzing fatty acids. The primary cause is the polar nature of the free carboxyl group, which can interact with active sites in the GC system, leading to tailing.[1]

  • Incomplete Derivatization: Free, underivatized fatty acids are highly polar and prone to hydrogen bonding, causing significant peak tailing. Ensure your derivatization to fatty acid methyl esters (FAMEs) is complete.[2]

  • Active Sites in the GC System: The GC inlet liner or the front of the analytical column may have active sites that interact with your analytes. Consider using a deactivated liner and trimming the front of the column.

  • Inappropriate Column Choice: For free fatty acid analysis, a specialized polar column (like a FFAP or DB-WAX type) is necessary.[3] Nonpolar columns like HP-5 are not suitable for underivatized fatty acids.[3] For FAMEs, a polar column is still recommended to achieve good separation, especially for isomers.[2]

Question: My quantitative results are inconsistent or show low recovery. What are the likely causes?

Answer: Inaccurate quantification and low recovery can stem from multiple stages of your analytical workflow.

  • Sample Preparation Losses: Lipids can be lost during the extraction and derivatization steps. It is crucial to use a validated extraction method and an appropriate internal standard added at the very beginning of sample preparation to account for these losses.[4]

  • Incomplete Derivatization: The conversion of fatty acids to FAMEs must be complete for accurate quantification. You can optimize the reaction by adjusting the time and temperature. To verify completeness, analyze aliquots at different time points until the peak area of the FAMEs no longer increases.

  • Matrix Effects (LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting compounds from the sample matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the target analyte, leading to erroneous results.[5] This is a major challenge in bioanalysis.[6]

  • Instability of Analytes: Although FAMEs are generally stable, fatty acids themselves can degrade. Ensure proper sample storage, typically at -80°C, to maintain stability.[7] For serum samples, storage at room temperature for up to 24 hours or a single freeze-thaw cycle has been shown to have minimal effect on many fatty acids.[8]

Question: I'm having trouble separating isomeric MCFAs. How can I improve resolution?

Answer: Co-elution of isomers is a significant challenge in fatty acid analysis.

  • Optimize GC Conditions: A slower temperature ramp rate increases the interaction time between the analytes and the column's stationary phase, often improving resolution.[2] Introducing isothermal holds at specific temperatures can also help separate closely eluting compounds.[2]

  • Select the Right GC Column: For complex mixtures of fatty acid isomers, a highly polar stationary phase (e.g., biscyanopropyl polysiloxane) is recommended.[2] The polarity of these columns allows for separation based on the degree and position of unsaturation.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance separation efficiency.[2]

Frequently Asked Questions (FAQs)

Question: What are medium-chain fatty acids (MCFAs)?

Answer: MCFAs are a class of fatty acids that have aliphatic tails of 6 to 12 carbon atoms.[9][10] The most common MCFAs include caproic acid (C6), caprylic acid (C8), capric acid (C10), and lauric acid (C12).[10] They are found in sources like coconut oil, palm kernel oil, and dairy products.[10][11] Due to their shorter chain length, they are more rapidly digested and metabolized for energy compared to long-chain fatty acids.[12][13]

Question: Why is derivatization necessary for GC analysis of fatty acids?

Answer: Derivatization is a critical step for several reasons:

  • Increases Volatility: Free fatty acids have high boiling points and are not volatile enough for GC analysis.[1][14] Converting them to a more volatile form, typically fatty acid methyl esters (FAMEs), is essential.[15]

  • Improves Peak Shape: The process neutralizes the polar carboxyl group, which minimizes peak tailing and leads to sharper, more symmetrical peaks.[2]

  • Enhances Stability: FAMEs are generally more thermally stable than their corresponding free acids.[2]

Question: When should I choose Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for my analysis?

Answer: The choice depends on your specific analytical needs.

  • GC-MS is considered the gold standard for fatty acid analysis, providing high sensitivity and excellent chromatographic resolution, which is crucial for separating complex mixtures and isomers.[10][12] However, it requires a derivatization step.[16]

  • LC-MS offers the advantage of analyzing fatty acids in their free form without derivatization, simplifying sample preparation.[17] However, fatty acids often exhibit poor ionization in MS, which can limit sensitivity.[18] Derivatization can also be employed in LC-MS to enhance detection and specificity.[19][20]

Question: What is the best type of internal standard to use for quantitative analysis?

Answer: The use of stable isotope-labeled (SIL) internal standards is the most robust method for accurate quantification.[21][22] These standards, such as deuterium or ¹³C-labeled fatty acids, have nearly identical chemical and physical properties to the analyte.[23] They co-elute with the target analyte and experience the same effects during extraction, derivatization, and ionization, thus effectively correcting for both sample preparation losses and matrix effects.[22][24]

Data & Tables

Table 1: Comparison of Common Derivatization Methods for GC Analysis

Derivatization MethodReagent(s)Typical Reaction ConditionsKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride (BF₃) in Methanol60-100°C for 5-30 min[14]Broadly applicable to various lipid types; effective for free fatty acids.[14]Reagent is sensitive to moisture; requires heating.
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH₃) or KOH in MethanolRoom temp to 60°C for 5-15 min[1]Very fast and efficient for triglycerides and glycerophospholipids.[1][14]Not suitable for esterifying free fatty acids (NEFAs) or transesterifying amide linkages (sphingolipids).[1][4]
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)60°C for 15 minVersatile, derivatizes other functional groups (e.g., hydroxyls).Silyl derivatives can be sensitive to moisture.[14]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization to FAMEs using BF₃-Methanol

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from a lipid extract for GC-MS analysis.

  • Sample Preparation: Start with 1-25 mg of a dried lipid extract in a screw-capped glass tube.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the tube.[14][25]

  • Reaction: Cap the tube tightly, flush with nitrogen if possible, and heat at 60°C for 30 minutes in a heating block or water bath.[14]

  • Quenching and Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Shake vigorously to ensure the FAMEs are extracted into the non-polar hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.[14]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Protein Precipitation for LC-MS/MS Analysis of Serum MCFAs

This is a straightforward method for preparing serum or plasma samples for LC-MS/MS analysis.

  • Sample Aliquot: Place a known volume of serum (e.g., 50 µL) into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with a solution containing stable isotope-labeled MCFA internal standards.

  • Precipitation: Add 3-4 volumes of ice-cold solvent (e.g., 150-200 µL of isopropanol or acetonitrile) to precipitate the proteins.[6][19]

  • Vortexing: Vortex the mixture thoroughly for 30-60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., >14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Visualizations

MCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., to FAMEs) Extraction->Derivatization Required for GC-MS Optional for LC-MS LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Caption: General experimental workflow for the analysis of medium-chain fatty acids.

Troubleshooting_GC_Peaks Start Problem: Poor GC Peak Shape or Inaccurate Quantification Check_Deriv Is Derivatization Complete? Start->Check_Deriv Step 1 Sol_Deriv Optimize reaction time/temp. Use high-quality, dry reagents. Check for completeness. Check_Deriv->Sol_Deriv No Check_Chroma Is Chromatography Optimized? Check_Deriv->Check_Chroma Yes Sol_Deriv->Check_Chroma Sol_Chroma Use highly polar column for isomers. Slow temperature ramp. Check for active sites (liner). Check_Chroma->Sol_Chroma No Check_IS Is Internal Standard Correct? Check_Chroma->Check_IS Yes Sol_Chroma->Check_IS Sol_IS Use stable isotope-labeled standard. Add standard before extraction. Check_IS->Sol_IS No Result Improved Results Check_IS->Result Yes Sol_IS->Result

Caption: Troubleshooting logic for common issues in GC-based fatty acid analysis.

MCFA_Metabolism Diet Dietary MCFAs (e.g., from MCTs) PortalVein Portal Vein Diet->PortalVein Liver Liver (Hepatocyte) PortalVein->Liver Mito Mitochondrion Liver->Mito Carnitine-Independent Transport Activation Activation to Acyl-CoA Mito->Activation BetaOx β-Oxidation Activation->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies AcetylCoA->Ketones Energy Energy (ATP) TCA->Energy

Caption: Simplified pathway of MCFA metabolism for energy production in the liver.

References

Improving solubility of 8-Methyldecanoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of 8-Methyldecanoic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a branched-chain fatty acid. Like many medium to long-chain fatty acids, it has poor aqueous solubility due to its long, nonpolar hydrocarbon chain.[1] This low solubility can lead to the formation of precipitates or micelles in cell culture media, making it difficult to achieve accurate and reproducible concentrations for in vitro experiments.

Q2: What are the primary methods for dissolving this compound for cell culture experiments?

The most common methods to improve the solubility of fatty acids like this compound for in vitro assays include:

  • Using Organic Solvents: Preparing a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is a widely used technique.[2]

  • Complexing with Bovine Serum Albumin (BSA): Fatty acids can be complexed with fatty acid-free BSA, which acts as a carrier protein to enhance solubility in aqueous solutions.[2]

  • Saponification: Converting the fatty acid to its sodium salt by reacting it with sodium hydroxide can increase its polarity and aqueous solubility.

Q3: What is the recommended final concentration of organic solvents in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For ethanol, it is recommended that the final concentration not exceed 0.05%.[3] For DMSO, a final concentration of less than 0.5% is generally advised, though the tolerance can vary between cell lines.[4] It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q4: Why is the molar ratio of fatty acid to BSA important?

The molar ratio of fatty acid to BSA is a critical parameter that can influence the biological effects of the fatty acid.[2] A high ratio may lead to an increased concentration of free fatty acids, which can be toxic to cells. Therefore, it is important to control and report this ratio to ensure experimental reproducibility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the culture medium after adding this compound. - Poor solubility of the fatty acid at the desired concentration.- The final concentration of the organic solvent is too low to maintain solubility.- The fatty acid-BSA complex was not properly formed.- Prepare a new stock solution at a higher concentration in the organic solvent and add a smaller volume to the medium.- Increase the final concentration of the organic solvent, ensuring it remains below the toxic level for your specific cell line.- Optimize the fatty acid-BSA conjugation protocol by adjusting the molar ratio, incubation time, or temperature.
Inconsistent or non-reproducible experimental results. - Inaccurate concentration of the fatty acid due to precipitation or adsorption to plasticware.- Degradation of the fatty acid stock solution.- Visually inspect the final working solution for any signs of precipitation before each experiment.- Prepare fresh working solutions for each experiment from a concentrated stock.- Store stock solutions at an appropriate temperature (-20°C or -80°C) and protect from light and repeated freeze-thaw cycles.
Observed cytotoxicity in control cells treated with the vehicle. - The concentration of the organic solvent (DMSO or ethanol) is too high for the cell line.- Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your cells.- Reduce the final concentration of the organic solvent in your experiments.

Quantitative Data Summary

Solvent Solubility of Decanoic Acid Reference
Dimethyl Sulfoxide (DMSO)≥ 130 mg/mL (754.63 mM)[5]
EthanolSoluble (Specific concentration not provided)[6]
Water20.85 mg/L (at 25°C, estimated)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Gently warm the tube to 37°C and vortex until the fatty acid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For in vitro assays, dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically < 0.5%).

Protocol 2: Preparation of this compound-BSA Complex

This protocol details the preparation of an this compound solution complexed with fatty acid-free BSA.

Materials:

  • This compound

  • Ethanol (≥95%), cell culture grade

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile tubes

  • Water bath

Procedure:

  • Prepare a concentrated fatty acid stock solution: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 150 mM). Gentle warming at 37-50°C may be required to fully dissolve the fatty acid.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to the desired concentration (e.g., 10% w/v). Warm the solution to 37°C to aid dissolution.

  • Complexation: a. In a sterile tube, add the required volume of the warm BSA solution. b. While gently vortexing, slowly add the fatty acid stock solution to the BSA solution. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 3:1 or 6:1). c. Incubate the mixture in a 37°C water bath for at least 1 hour with gentle shaking to allow for complex formation.

  • Final Preparation: a. The fatty acid-BSA complex can be sterile-filtered using a 0.22 µm filter. b. The complex is now ready to be diluted in cell culture medium to the desired final concentration for your experiment.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Dissolving This compound check_solubility Is the solution clear after dilution in media? start->check_solubility precipitate Precipitate Observed check_solubility->precipitate No success Solution is clear. Proceed with experiment. check_solubility->success Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 Option 1: Increase organic solvent concentration (e.g., DMSO, Ethanol) troubleshoot->option1 option2 Option 2: Use BSA Conjugation Method troubleshoot->option2 option3 Option 3: Prepare fresh, more concentrated stock solution troubleshoot->option3 recheck Re-evaluate solubility option1->recheck option2->recheck option3->recheck recheck->precipitate Unsuccessful recheck->success Successful

Caption: Troubleshooting workflow for solubility issues.

SignalingPathways Potential Signaling Pathways Affected by Decanoic Acid cluster_mTORC1 mTORC1 Signaling cluster_cMet c-Met Signaling mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 protein_synthesis Protein Synthesis p70S6K->protein_synthesis fourEBP1->protein_synthesis cMet c-Met Receptor PI3K PI3K cMet->PI3K Akt Akt PI3K->Akt cell_survival Cell Survival & Proliferation Akt->cell_survival DecanoicAcid Decanoic Acid (structurally similar to This compound) DecanoicAcid->mTORC1 Inhibits DecanoicAcid->cMet Inhibits

Caption: Potential signaling pathways affected by decanoic acid.

References

Technical Support Center: Column Selection for Branched-Chain Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the selection of Gas Chromatography (GC) columns for the analysis of branched-chain fatty acids (BCFAs). Find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is column selection critical for the analysis of branched-chain fatty acid methyl esters (FAMEs)?

A1: Proper column selection is paramount for achieving accurate separation of complex FAME mixtures, especially those containing branched-chain isomers.[1] The stationary phase of the GC column directly dictates the resolution of fatty acids based on their carbon number, degree of unsaturation, and branching.[1] Using an inappropriate column can lead to the co-elution of BCFAs with other fatty acids, resulting in inaccurate quantification and misidentification.[1]

Q2: What are the most common types of stationary phases used for branched-chain FAME analysis?

A2: Polar stationary phases are most commonly used for FAME analysis.[1] These include:

  • Cyanopropyl Silicone Phases: These are highly polar and are the preferred choice for detailed FAME analysis, including the separation of branched-chain and geometric (cis/trans) isomers.[1] Columns with a high cyanopropyl content (e.g., HP-88, CP-Sil 88, SP-2560) offer excellent selectivity for these challenging separations.[1]

  • Polyethylene Glycol (PEG) Phases: Also known as WAX-type columns (e.g., DB-WAX, HP-INNOWAX), these are polar and effective for separating FAMEs based on carbon chain length and degree of unsaturation.[1] While they can separate some BCFAs, they may not be sufficient for resolving complex mixtures of branched-chain isomers.[1]

  • Non-Polar Phases: Columns with non-polar stationary phases separate FAMEs primarily by their boiling points.[2][3] These are less common for complex FAME mixtures as they may not resolve branched isomers from straight-chain FAMEs.[1]

Q3: When should I choose a highly polar cyanopropyl silicone column over a PEG (WAX) column?

A3: A highly polar cyanopropyl silicone column is recommended when your samples contain a complex mixture of branched-chain fatty acids or when you need to separate cis/trans isomers.[1] While a WAX column can provide good general separation of FAMEs, it may not have sufficient selectivity to resolve closely eluting branched-chain isomers, leading to co-elution.[1]

Q4: What are the key column parameters to consider for optimizing the separation of branched-chain FAMEs?

A4: To optimize separation, consider the following column parameters:

  • Column Length: Longer columns (e.g., 60 m or 100 m) provide higher resolution and are better for separating complex mixtures of FAMEs, including branched-chain and geometric isomers.[4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution.[5][6] However, they have a lower sample loading capacity.[5]

  • Film Thickness: Thinner films are suitable for analyzing less volatile compounds like FAMEs and can lead to sharper peaks.[6][7] Thicker films increase retention and are best for highly volatile compounds.[7]

GC Column Selection Guide for BCFA Analysis

The following table summarizes the specifications and performance of commonly used GC columns for FAME analysis, with a focus on their suitability for separating branched-chain isomers.

Column NameStationary PhasePolarityMax Temperature (°C)USP PhasePrimary ApplicationsSuitability for Branched-Chain FAMEs
HP-88, CP-Sil 88, SP-2560 High Cyanopropyl SiliconeVery High250G5Detailed FAME analysis, cis/trans isomers, complex mixturesExcellent - The high polarity provides the best selectivity for resolving branched-chain isomers from other FAMEs.[1]
DB-23 50% Cyanopropyl-methylpolysiloxaneHigh260G5General FAME analysis, including some cis/trans separationVery Good - Offers a good balance of polarity for separating a wide range of FAMEs, including many branched-chain isomers.
Supelco Omegawax, DB-FATWAX UI Polyethylene Glycol (PEG)Intermediate-High280G16FAMEs, especially omega-3 and -6 fatty acidsGood - Can separate some branched-chain FAMEs, but a cyanopropyl column is better for complex mixtures.[1]
Equity-1, DB-1 100% DimethylpolysiloxaneNon-Polar325/350G1, G2, G9Boiling point elution of FAMEsLimited - Separation is based on boiling point, which may not resolve branched isomers from straight-chain FAMEs.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of branched-chain FAMEs.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution/Co-elution of Peaks Inappropriate stationary phase: The column does not have enough selectivity for your specific BCFAs.Switch to a more polar column, such as a high-cyanopropyl phase (e.g., HP-88, SP-2560).[1]
Incorrect oven temperature program: The temperature ramp is too fast.Optimize the temperature program. A slower ramp rate (e.g., 2-3°C/min) can improve the separation of closely eluting peaks.[8]
Column is too short: Insufficient theoretical plates for separation.Use a longer column (e.g., 100 m) to increase the number of theoretical plates and improve resolution.[1]
Carrier gas flow rate is too high: Reduces interaction time with the stationary phase.Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.[8]
Peak Tailing Active sites in the GC system: The injector liner or the front of the column may have active sites.Use a deactivated liner and ensure the column is properly conditioned. Consider using a column with ultra-inert properties. If necessary, trim the first few centimeters of the column.[9]
Incomplete sample derivatization: Free fatty acids are present and are more polar, leading to tailing.Ensure the derivatization reaction has gone to completion. Review and optimize your derivatization protocol.
Ghost Peaks Contamination: Contamination in the injector, septum, or carrier gas.Replace the septum with a high-quality, low-bleed option.[1] Clean the injector. Ensure high-purity carrier gas is used. Run a blank to identify the source of contamination.[9]
Sample Carryover: Residue from a previous, more concentrated sample.Run a solvent blank after concentrated samples. Clean the syringe and injector.
Difficulty in Identifying Branched-Chain FAME Peaks Lack of appropriate standards: Retention times are unknown.Use a well-characterized branched-chain FAME standard mixture for retention time comparison and confirmation.[1]
Complex sample matrix: Overlapping peaks from other components.Optimize the sample preparation procedure to remove interfering compounds. Utilize a more selective column (high-cyanopropyl).

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using KOH in Methanol

This protocol describes a common and rapid method for the transesterification of lipids to FAMEs.

Materials:

  • Lipid sample (oil, fat, or extracted lipids)

  • Hexane

  • 2 M Potassium Hydroxide (KOH) in Methanol

Procedure:

  • Sample Preparation: Weigh approximately 25 mg of the lipid sample into a screw-cap test tube.

  • Dissolution: Add 1.5 mL of hexane to the test tube and vortex to dissolve the sample.

  • Transesterification: Add 0.5 mL of 2 M KOH in methanol to the tube.

  • Reaction: Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Phase Separation: Centrifuge the tube at a low speed for 5 minutes to separate the layers.

  • Extraction: Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Protocol 2: GC-FID Analysis of Branched-Chain FAMEs

This protocol provides a general starting point for the GC-FID analysis of branched-chain FAMEs. Parameters may need to be optimized for your specific application and instrument.

ParameterSetting
GC System Agilent 7890 GC with FID or equivalent
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or similar high-cyanopropyl column
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min (constant flow)
Oven Program Initial: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold: 20 min at 240°C
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2 or He) 25 mL/min

Visualizations

ColumnSelectionWorkflow Workflow for BCFA Column Selection start Start: BCFA Analysis Required sample_complexity Assess Sample Complexity (Simple vs. Complex Mixture of BCFAs) start->sample_complexity simple_mixture Simple BCFA Mixture sample_complexity->simple_mixture Simple complex_mixture Complex BCFA Mixture or Isomer Separation Needed sample_complexity->complex_mixture Complex isomer_separation Is separation of cis/trans isomers required? isomer_separation->complex_mixture Yes peg_column Select Polyethylene Glycol (PEG) (e.g., Omegawax, DB-FATWAX) isomer_separation->peg_column No simple_mixture->isomer_separation cyanopropyl_column Select High-Polarity Cyanopropyl (e.g., HP-88, SP-2560) complex_mixture->cyanopropyl_column optimize_parameters Optimize GC Parameters (Length, ID, Film Thickness, Oven Program) peg_column->optimize_parameters cyanopropyl_column->optimize_parameters end End: Successful Separation optimize_parameters->end

Caption: Workflow for selecting the appropriate GC column for BCFA analysis.

TroubleshootingFlowchart Troubleshooting Common BCFA Separation Issues start Start: Suboptimal Chromatogram issue Identify Primary Issue start->issue poor_resolution Poor Resolution/ Co-elution issue->poor_resolution Poor Separation peak_tailing Peak Tailing issue->peak_tailing Asymmetric Peaks ghost_peaks Ghost Peaks issue->ghost_peaks Extra Peaks solution_resolution 1. Use a more polar column (Cyanopropyl). 2. Optimize oven temperature program (slower ramp). 3. Use a longer column. poor_resolution->solution_resolution solution_tailing 1. Use deactivated liner & condition column. 2. Trim front of the column. 3. Ensure complete derivatization. peak_tailing->solution_tailing solution_ghost 1. Replace septum with low-bleed. 2. Clean injector. 3. Run solvent blanks. ghost_peaks->solution_ghost end End: Improved Chromatography solution_resolution->end solution_tailing->end solution_ghost->end

Caption: A logical flowchart for troubleshooting common BCFA separation problems.

References

Validation & Comparative

Quantitative Analysis of 8-Methyldecanoic Acid: A Comparative Guide to GC-MS and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of branched-chain fatty acids like 8-methyldecanoic acid is crucial for various applications, including metabolic studies and biomarker discovery. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated method performance data for this compound is not extensively published, this guide draws upon established methodologies and performance parameters for structurally similar medium-chain and branched-chain fatty acids to provide a reliable framework for method selection and validation.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize typical performance parameters for the analysis of medium-chain and branched-chain fatty acids, which can be considered representative for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (as Fatty Acid Methyl Ester - FAME)
Performance ParameterTypical ValueCitation
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)0.04 - 0.51 mg/L[1]
Limit of Quantification (LOQ)0.13 - 1.70 mg/L[1]
Accuracy (Recovery)95 - 117%[1]
Precision (RSD)1 - 4.5%[1]
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
Performance ParameterTypical ValueCitation
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)1 - 30 µg/L[1]
Limit of Quantification (LOQ)0.003 - 0.72 µg/L[1]
Accuracy (Recovery)80 - 120%[1]
Precision (RSD)< 3%[1]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantification of this compound. Below are representative protocols for both GC-MS and LC-MS/MS methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, a derivatization step is necessary to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • To a known amount of biological sample (e.g., 50 µL of plasma or a specific mass of tissue homogenate) in a glass tube, add a precise volume of an appropriate internal standard (e.g., a deuterated analog of a similar fatty acid).[2]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes to extract the lipids.[2]

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation and vortex for another 30 seconds.[2]

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[2]

  • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Acid-Catalyzed Methylation (e.g., with BF₃-Methanol):

    • To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.[2]

    • Tightly cap the tube and heat at 60-80°C for 10-20 minutes.[2]

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs.[2]

    • Vortex thoroughly for 1 minute and centrifuge at a low speed to separate the phases.[2]

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC-MS autosampler vial.[2]

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Injection Volume: 1 µL.[1]

  • Inlet Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.[1]

  • Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Quadrupole Temperature: 150°C.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of less volatile compounds, often without the need for derivatization.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (a structurally similar compound if a deuterated standard for this compound is unavailable).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm filter before injection.[1]

2. LC-MS/MS Instrumental Analysis

  • HPLC System: Waters ACQUITY UPLC or equivalent.[1]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is typically used for fatty acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Chloroform:Methanol) Add_IS->Extraction Dry_Down1 Evaporate to Dryness Extraction->Dry_Down1 Derivatization Esterification to FAME (BF3-Methanol) Dry_Down1->Derivatization Extraction2 Hexane Extraction Derivatization->Extraction2 Injection GC Injection Extraction2->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dry_Down Evaporate Supernatant Centrifugation->Dry_Down Reconstitution Reconstitute in Mobile Phase Dry_Down->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

A Comparative Analysis of 8-Methyldecanoic Acid and Decanoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical properties, physiological effects, and experimental evaluation of a branched-chain versus a straight-chain medium-chain fatty acid.

In the landscape of fatty acid research and drug development, both straight-chain and branched-chain fatty acids are gaining attention for their diverse biological activities. This guide provides a comprehensive comparative analysis of 8-Methyldecanoic acid, a branched-chain fatty acid, and decanoic acid, its straight-chain counterpart. By presenting key experimental data, detailed methodologies, and an overview of their known signaling pathways, this document aims to assist researchers, scientists, and drug development professionals in evaluating the potential of these molecules.

Physicochemical Properties: A Structural Divergence

The primary difference between this compound and decanoic acid lies in their chemical structures. Decanoic acid is a saturated fatty acid with a 10-carbon unbranched chain. In contrast, this compound also has a 10-carbon backbone but features a methyl group at the eighth carbon position. This branching introduces subtle yet significant changes to its physicochemical properties.

PropertyThis compoundDecanoic Acid
Molecular Formula C₁₁H₂₂O₂C₁₀H₂₀O₂
Molecular Weight 186.29 g/mol 172.26 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[1]White crystalline solid[1]
Boiling Point 286-288 °C[1]268-270 °C[2]
Melting Point Not available31.5 °C[1]
Water Solubility 20.85 mg/L at 25 °C (estimated)[1]< 1 mg/mL at 18 °C[1]
LogP (o/w) 4.108 (estimated)[1]4.09[1]

Comparative Biological Activities

While both are medium-chain fatty acids, their structural differences influence their biological activities, from antimicrobial and anti-inflammatory effects to their roles in cellular metabolism.

Antimicrobial Activity

Decanoic acid is well-documented for its potent antimicrobial properties against a range of bacteria and fungi.[3] Its derivatives have also shown efficacy against Gram-negative bacteria like E. coli and fungi such as Candida albicans and Aspergillus niger. The proposed mechanism involves the disruption of the microbial cell membrane.

While direct and extensive studies on the antimicrobial properties of this compound are limited, research on the closely related compound, 8-methyl nonanoic acid (8-MNA), has demonstrated antimicrobial activity against various microorganisms, including Streptomyces. This suggests that branched-chain fatty acids may also possess antimicrobial potential, although further investigation is required to determine their spectrum and potency relative to their straight-chain counterparts.

Anti-inflammatory Effects

Decanoic acid has demonstrated anti-inflammatory properties.[4] For instance, it has been shown to reduce the production of pro-inflammatory cytokines.

Metabolic Regulation

The metabolic effects of these two fatty acids present a key area of divergence and therapeutic interest. Decanoic acid, as a component of the ketogenic diet, has been studied for its effects on brain metabolism and its potential in managing neurological disorders.[5][6] It can cross the blood-brain barrier and serves as an alternative energy source for the brain.[5][6] Furthermore, decanoic acid has been shown to stimulate fatty acid synthesis in certain cancer cells and can influence mitochondrial metabolism.[5]

Research on the structurally similar 8-methyl nonanoic acid (8-MNA), a metabolite of dihydrocapsaicin found in chili peppers, provides valuable insights into the potential metabolic role of this compound. Studies on 8-MNA have revealed that it can decrease lipid accumulation in adipocytes and enhance insulin-stimulated glucose uptake. These effects are thought to be mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of these fatty acids.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Workflow:

G prep Prepare standardized microbial inoculum serial_dilution Perform serial dilutions of fatty acid in 96-well plate prep->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Read results visually or with a plate reader incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Fatty Acid Stock Solutions: Dissolve this compound and decanoic acid in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each fatty acid in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well, including a positive control (microorganism without fatty acid) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that inhibits visible microbial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:

G seed_cells Seed RAW 264.7 cells in a 96-well plate pre_treat Pre-treat cells with fatty acids seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_assay Perform Griess assay to measure nitrite concentration collect_supernatant->griess_assay calculate_inhibition Calculate percentage of NO inhibition griess_assay->calculate_inhibition

Caption: Workflow for Nitric Oxide Inhibition Assay.

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or decanoic acid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with LPS alone.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatants and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Metabolic Assay (Glucose Uptake in Adipocytes)

This assay measures the effect of the fatty acids on glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).

Experimental Workflow:

G differentiate Differentiate 3T3-L1 preadipocytes into mature adipocytes serum_starve Serum-starve mature adipocytes differentiate->serum_starve treat Treat with fatty acids serum_starve->treat insulin_stimulate Stimulate with insulin treat->insulin_stimulate add_2dg Add 2-deoxy-D-[3H]glucose (2-DG) insulin_stimulate->add_2dg incubate Incubate to allow uptake add_2dg->incubate lyse_cells Lyse cells and measure intracellular 2-DG incubate->lyse_cells quantify Quantify glucose uptake lyse_cells->quantify

Caption: Workflow for Glucose Uptake Assay.

Detailed Steps:

  • Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the mature adipocytes to establish a baseline.

  • Treatment: Treat the cells with this compound or decanoic acid for a specified period.

  • Insulin Stimulation: Stimulate the cells with insulin to promote glucose uptake.

  • Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular radioactivity using a scintillation counter to quantify glucose uptake.

Signaling Pathways

The biological effects of this compound and decanoic acid are mediated through their interaction with key cellular signaling pathways.

AMPK Signaling Pathway

The activation of AMP-activated protein kinase (AMPK) is a proposed mechanism for the metabolic benefits of 8-methyl nonanoic acid. Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, leading to reduced lipid accumulation.

G This compound This compound AMPK AMPK This compound->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC Phosphorylates (Inhibits) p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Decreases Lipid_Accumulation Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation Leads to reduced

Caption: Proposed AMPK signaling pathway for this compound.

mTOR and PPAR Signaling in Decanoic Acid Action

Decanoic acid's effects are more complex and appear to involve multiple pathways, including the mechanistic target of rapamycin (mTOR) and peroxisome proliferator-activated receptors (PPARs). Decanoic acid can influence mTOR signaling, which is a central regulator of cell growth and metabolism. Additionally, as a fatty acid, it can act as a ligand for PPARs, which are nuclear receptors that play critical roles in lipid and glucose homeostasis.

G Decanoic Acid Decanoic Acid mTOR mTOR Signaling Decanoic Acid->mTOR Modulates PPARs PPARs Decanoic Acid->PPARs Activates Cell_Growth Cell Growth mTOR->Cell_Growth Metabolism Metabolism mTOR->Metabolism Lipid_Homeostasis Lipid Homeostasis PPARs->Lipid_Homeostasis Glucose_Homeostasis Glucose Homeostasis PPARs->Glucose_Homeostasis

Caption: Key signaling pathways influenced by Decanoic Acid.

Conclusion

The comparative analysis of this compound and decanoic acid reveals distinct profiles that warrant further investigation. Decanoic acid's well-established antimicrobial and metabolic effects, coupled with its straight-chain structure, make it a valuable tool in various research contexts. The branched-chain structure of this compound, as suggested by studies on its close analog 8-MNA, points towards a potentially significant role in metabolic regulation, particularly in adipocyte function and insulin sensitivity. For researchers and drug development professionals, the choice between these two fatty acids will depend on the specific therapeutic target and desired biological outcome. Further direct experimental evaluation of this compound is necessary to fully elucidate its pharmacological profile and compare its efficacy directly with that of decanoic acid.

References

A Comparative Guide to the Biological Activities of Branched-Chain vs. Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs), with a focus on their roles in metabolic regulation and cellular signaling. The information presented is synthesized from experimental data to facilitate a deeper understanding of their distinct and overlapping biological functions.

Introduction

Fatty acids, fundamental components of lipids, are not only crucial for energy storage but also act as signaling molecules that regulate a myriad of cellular processes. Structurally, they can be classified as either straight-chain or branched-chain, a seemingly subtle difference that imparts distinct physicochemical properties and biological activities. Straight-chain fatty acids (SCFAs), particularly short-chain fatty acids like butyrate, propionate, and acetate, are well-recognized products of gut microbiota fermentation with established roles in host metabolism and immune function. Branched-chain fatty acids (BCFAs), characterized by one or more methyl groups along their carbon backbone, are also present in the diet and are synthesized by certain bacteria. Emerging research is uncovering their unique and potent biological effects, distinct from their straight-chain counterparts. This guide will delve into a comparative analysis of their biological activities, supported by experimental data.

Comparative Biological Effects on Adipocytes and Myotubes

Adipocytes and myocytes are key cell types in the regulation of systemic energy metabolism. The following tables summarize the comparative effects of representative BCFAs and SCFAs on the function of these cells based on in vitro studies.

Table 1: Effects on Adipocyte Viability, Lipolysis, and Lipid Accumulation

FeatureBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)
Cell Viability 8-Methyl Nonanoic Acid (8-MNA): No impact on 3T3-L1 adipocyte viability at concentrations up to 1 mM.[1]Nonanoic Acid: Data on direct adipocyte viability is limited, but it is used in protocols for adipocyte differentiation.[1]
Lipolysis 8-Methyl Nonanoic Acid (8-MNA): Reduces the lipolytic response to isoproterenol in 3T3-L1 adipocytes.[1]Butyrate: At 2 mmol/L, it did not significantly alter basal or isoproterenol-stimulated lipolysis in human adipocytes.
Lipid Accumulation 8-Methyl Nonanoic Acid (8-MNA): Decreases lipid accumulation in 3T3-L1 adipocytes during nutrient starvation.[1]Nonanoic Acid: Enhances lipid accumulation during beige adipocyte differentiation in C3H10T1/2 mesenchymal stem cells.[1]

Table 2: Effects on Glucose Uptake and Adipokine Secretion

FeatureBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)
Glucose Uptake 12-MTD (anteiso-BCFA): Increased glucose uptake in human myotubes. Isobutyric acid: Potentiated insulin-stimulated glucose uptake in rat adipocytes at 1, 3, and 10 mM.[2] Isovaleric acid: Inhibited basal glucose uptake at 10 mM in rat adipocytes.[2]Propionic acid (300 µM): Increased basal (12.4%) and insulin-stimulated (26.4%) glucose uptake in C2C12 myotubes.[3] Butyrate (20 mM): Significantly decreased glucose uptake in C2C12 myotubes.[4][5] Acetate, Propionate, Butyrate mixture (5 mM): Significantly enhanced glucose uptake in C2C12 myotubes.[3][4]
Adipokine Secretion Iso-BCFAs: May have a beneficial effect on microcirculatory structure.Propionate (10 mM): Increases leptin release in primary adipocyte cultures.[6] SCFAs in general have been shown to stimulate leptin expression in adipocytes through FFAR3 activation.[7]

Table 3: Effects on Inflammatory Cytokine Production

FeatureBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)
IL-6 Production 14-MPA (iso-BCFA): Decreased mRNA levels of IL-6 in HepG2 hepatocytes.[8] 12-MTA (anteiso-BCFA): Tended to increase IL-6 mRNA levels in HepG2 hepatocytes.[8]Butyric acid: Can induce the production of IL-6 in gingival fibroblasts in a dose-dependent manner.[6] In other contexts, butyrate is known to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines like IL-6.
TNF-α Production No direct comparative data found.Butyric acid: Has been shown to inhibit the production of TNF-α in various cell types, contributing to its anti-inflammatory properties.

Signaling Pathways

The distinct biological activities of BCFAs and SCFAs are mediated by their interaction with specific cellular receptors and signaling pathways.

Branched-Chain Fatty Acid Signaling

A key signaling pathway for certain BCFAs, such as phytanic acid, involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly fatty acid oxidation.

BCFA_Signaling cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., Phytanic Acid) PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Induces Transcription Nucleus Nucleus FAO Increased Fatty Acid Oxidation TargetGenes->FAO Leads to

BCFA activation of the PPARα signaling pathway.

As depicted, BCFAs like phytanic acid can enter the nucleus and bind to and activate PPARα.[9][10] This leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[10] This binding initiates the transcription of genes involved in fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1), ultimately leading to an increased rate of fatty acid breakdown.

Straight-Chain Fatty Acid Signaling

Short-chain fatty acids primarily exert their effects through the activation of G-protein coupled receptors (GPCRs), namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[2][9][11]

SCFA_Signaling SCFA Short-Chain Fatty Acid (e.g., Propionate, Butyrate) GPR41_43 GPR41 / GPR43 SCFA->GPR41_43 Binds to G_protein Gαi/o / Gαq GPR41_43->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Downstream Downstream Cellular Responses cAMP->Downstream IP3_DAG->Downstream

SCFA signaling through GPR41 and GPR43.

Upon binding of SCFAs, GPR41 and GPR43 can couple to different G-proteins to initiate downstream signaling cascades.[9] GPR41 primarily couples to the inhibitory G-protein (Gαi/o), leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. GPR43 can couple to both Gαi/o and Gαq. Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). These signaling events modulate a wide range of cellular responses, including hormone secretion, immune cell function, and metabolic regulation. The EC50 values for the activation of GPR41 and GPR43 by acetate, propionate, and butyrate are in the sub-millimolar to low millimolar range.[2][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Adipocyte Differentiation Assay

This protocol describes the induction of differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes.

Workflow:

Adipocyte_Differentiation Start Plate preadipocytes (e.g., 3T3-L1) Confluence Grow to confluence Start->Confluence Induction Induce differentiation (MDI medium: IBMX, Dexamethasone, Insulin) Confluence->Induction 2 days post-confluence Maturation Maintain in insulin-containing medium Induction->Maturation After 2-3 days Mature Mature adipocytes with accumulated lipid droplets Maturation->Mature For ~8-10 days Analysis Analyze lipid accumulation (Oil Red O staining) Mature->Analysis

Workflow for adipocyte differentiation.

Materials:

  • Preadipocyte cell line (e.g., 3T3-L1)

  • Growth medium: DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (MDI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

Procedure:

  • Seed preadipocytes in a culture plate and grow to confluence in growth medium.

  • Two days post-confluence, replace the growth medium with differentiation medium (MDI).

  • After 2-3 days, replace the MDI medium with insulin medium.

  • Continue to culture the cells in insulin medium for approximately 8-10 days, replacing the medium every 2-3 days.

  • Mature adipocytes, characterized by the accumulation of lipid droplets, can then be used for experiments or stained with Oil Red O to visualize lipid accumulation.

Fatty Acid Uptake Assay

This protocol measures the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.

Workflow:

Fatty_Acid_Uptake Plate Plate cells in a 96-well plate Wash Wash cells with serum-free medium Plate->Wash Incubate Incubate with fluorescent fatty acid analog Wash->Incubate Wash2 Wash to remove unbound analog Incubate->Wash2 Measure Measure intracellular fluorescence Wash2->Measure

Workflow for fatty acid uptake assay.

Materials:

  • Cultured cells (e.g., adipocytes, myotubes)

  • Serum-free culture medium

  • Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)

  • Wash buffer (e.g., PBS)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate) and culture to the desired confluency.

  • Wash the cells with serum-free medium to remove any residual fatty acids from the culture medium.

  • Incubate the cells with a working solution of the fluorescent fatty acid analog in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C.

  • Remove the incubation medium and wash the cells multiple times with wash buffer to remove any unbound fluorescent analog.

  • Measure the intracellular fluorescence using a fluorescence plate reader or visualize the uptake using a fluorescence microscope.

Intracellular Triglyceride Accumulation Assay (Oil Red O Staining)

This protocol quantifies the amount of neutral lipids, primarily triglycerides, accumulated within cells.[1]

Workflow:

Triglyceride_Accumulation Culture Culture and treat cells as desired Fix Fix cells with formalin Culture->Fix Stain Stain with Oil Red O Fix->Stain Wash Wash to remove excess stain Stain->Wash Elute Elute stain with isopropanol Wash->Elute Measure Measure absorbance of the eluate Elute->Measure

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 8-Methyldecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of branched-chain fatty acids (BCFAs) like 8-methyldecanoic acid is crucial in various fields, including microbiology, metabolic research, and pharmaceutical development. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer robust solutions, their principles, sample preparation requirements, and performance characteristics differ significantly. This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.

Quantitative Performance Comparison

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Precision (%RSD) ≤ 5.88% (often slightly better than GC)[1][2]≤ 5.88%[1][2]Both methods demonstrate good precision for fatty acid analysis.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2]Comparable recovery rates are achievable with optimized extraction and derivatization procedures.
Linearity (r²) > 0.99[1]> 0.99[1]Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.5 mg/L (with derivatization)[3]5–10 ng/mL[4]GC-MS generally offers higher sensitivity, especially for volatile compounds. HPLC sensitivity is highly dependent on the choice of derivatizing agent.
Limit of Quantification (LOQ) Typically 3-5 times the LOD0.244-0.977 μM (for various SCFAs)[5]The LOQ for both methods needs to be experimentally determined for this compound.
Specificity Good, can be enhanced with MS detection (LC-MS)Excellent, mass spectral data provides high confidence in identification.[6]GC-MS offers superior specificity due to the fragmentation patterns of the analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC-MS, based on established methods for similar fatty acids.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of fatty acids without the need for high temperatures, thus preventing the degradation of thermally labile compounds.[7] For UV detection of non-chromophoric fatty acids like this compound, a derivatization step to attach a UV-absorbing or fluorescent tag is necessary.[8][9]

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).

  • Derivatization: To enhance UV detection, convert the carboxylic acid to a p-bromophenacyl ester. This can be achieved by reacting the extracted fatty acid with p-bromophenacyl bromide in the presence of a catalyst (e.g., a crown ether) in an aprotic solvent like acetonitrile. The reaction mixture is typically heated to ensure completion.[3]

2. HPLC Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) is commonly used for fatty acid analysis.[8]

  • Mobile Phase: A gradient of acetonitrile and water is often employed. The gradient program should be optimized to achieve good separation of this compound from other components in the sample.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C) to ensure reproducibility.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for p-bromophenacyl esters).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the this compound derivative peak by comparing its retention time with that of a reference standard.

  • Quantify the compound by creating a calibration curve from the peak areas of a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[7] Free fatty acids have poor chromatographic behavior and thermal stability, making derivatization a mandatory step to increase their volatility.[6][8]

1. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix as described for the HPLC method.

  • Derivatization (Esterification): Convert the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME). This can be done by reacting the extracted fatty acid with a methylating agent such as boron trifluoride in methanol (BF3-methanol) or by acidic catalysis with methanolic HCl. The reaction mixture is heated, and the resulting FAMEs are then extracted into an organic solvent like hexane.

2. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-225ms or similar) is required for the separation of fatty acid isomers.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split or splitless injection, depending on the sample concentration.

  • Temperature Program: An optimized temperature gradient is crucial for the separation of BCFAs. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 220°C) at a controlled rate, and then hold for a few minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range of m/z 50-400 is typically sufficient to capture the characteristic ions of the FAME of this compound.

    • Ion Source Temperature: e.g., 230°C.

    • Quadrupole Temperature: e.g., 150°C.

3. Data Analysis:

  • Identify the FAME of this compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify the compound using a calibration curve constructed from the peak areas of standard solutions or by using a stable isotope-labeled internal standard.

Mandatory Visualization

To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the experimental workflows and logical relationships.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis cluster_Data Data Analysis & Comparison Sample Sample Containing This compound Extraction Solvent Extraction Sample->Extraction Deriv_HPLC Derivatization (e.g., p-bromophenacyl ester) Extraction->Deriv_HPLC Deriv_GCMS Derivatization (e.g., FAME) Extraction->Deriv_GCMS HPLC_Analysis HPLC-UV Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC Quantitative Data HPLC_Analysis->Data_HPLC GCMS_Analysis GC-MS Analysis Deriv_GCMS->GCMS_Analysis Data_GCMS GC-MS Quantitative Data GCMS_Analysis->Data_GCMS Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data_HPLC->Comparison Data_GCMS->Comparison

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

DerivatizationLogic Derivatization Logic for Analysis cluster_HPLC_path HPLC Path cluster_GCMS_path GC-MS Path Analyte This compound (Poor UV absorbance, Low volatility) Goal_HPLC Enhance UV Detection Analyte->Goal_HPLC Goal_GCMS Increase Volatility & Thermal Stability Analyte->Goal_GCMS Deriv_HPLC UV-active Tagging (e.g., Phenacyl ester) Goal_HPLC->Deriv_HPLC Deriv_GCMS Esterification (e.g., Methyl ester) Goal_GCMS->Deriv_GCMS

Caption: Rationale for derivatization in HPLC and GC-MS analysis.

References

In Vitro Comparison of 8-Methylnonanoic Acid (8-MNA) and Nonanoic Acid on Adipocytes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the metabolic effects of 8-methylnonanoic acid (8-MNA) and nonanoic acid on adipocytes. The information is compiled from published experimental data to facilitate further research and development in metabolic therapeutics.

This guide summarizes the current understanding of how these two structurally related fatty acids influence key adipocyte functions, including differentiation, lipid metabolism, and glucose homeostasis. While direct comparative studies are limited, this document collates available data to highlight their distinct and potentially overlapping roles in modulating adipocyte biology.

Data Summary

The following tables provide a structured overview of the quantitative data on the effects of 8-MNA and nonanoic acid on adipocytes. It is important to note that the data for 8-MNA was primarily generated using the 3T3-L1 white adipocyte model, while the data for nonanoic acid was obtained from studies on C3H10T1/2 mesenchymal stem cells differentiated into beige adipocytes. This difference in experimental models should be considered when interpreting the results.

Table 1: Effects on Adipocyte Viability and Lipid Metabolism
Feature8-Methylnonanoic Acid (8-MNA)Nonanoic Acid
Cell Viability No impact on 3T3-L1 adipocyte viability at concentrations up to 1 mM.[1][2]Data on direct adipocyte viability is limited; used in protocols for adipocyte differentiation.
Lipid Accumulation Decreases lipid accumulation in 3T3-L1 adipocytes during nutrient starvation.[1][3]Enhances lipid accumulation during beige adipocyte differentiation in C3H10T1/2 mesenchymal stem cells.[4][5]
Lipolysis Reduces the isoproterenol-induced lipolytic response in 3T3-L1 adipocytes.[1][6]Information not available.
Table 2: Effects on Adipocyte Metabolism and Signaling
Feature8-Methylnonanoic Acid (8-MNA)Nonanoic Acid
Glucose Uptake Increases insulin-stimulated glucose uptake in 3T3-L1 adipocytes.[1][3][6]Information not available.
AMPK Activation Activates AMP-activated protein kinase (AMPK) in 3T3-L1 adipocytes.[1][3]Information not available.
PPARγ Pathway Does not appear to interfere with the PPARγ pathway during 3T3-L1 adipocyte differentiation.[1]Suggested to be a potential selective activator of PPARγ.[1][6]
Thermogenic Gene Expression Information not available.Upregulates the expression of thermogenic genes (e.g., UCP1) in beige adipocytes.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

3T3-L1 Adipocyte Differentiation and Treatment
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Maturation: After 48-72 hours, the induction medium is replaced with a maturation medium containing 10 µg/mL insulin in DMEM with 10% FBS. The maturation medium is refreshed every 2 days.

  • Fatty Acid Treatment: For experimental treatments, 8-MNA or nonanoic acid, dissolved in a suitable solvent like DMSO, is added to the culture medium at the desired concentrations during specific periods of differentiation or in mature adipocytes.

Lipolysis Assay
  • Cell Preparation: Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS).

  • Stimulation: Cells are incubated with a buffer containing a lipolytic agent, such as isoproterenol (a β-adrenergic agonist), in the presence or absence of 8-MNA or nonanoic acid for a specified time (e.g., 1-3 hours).

  • Glycerol Measurement: The amount of glycerol released into the medium, an indicator of lipolysis, is quantified using a commercial glycerol assay kit. The absorbance is measured spectrophotometrically.

  • Data Normalization: Glycerol concentrations are often normalized to the total protein content of the cells in each well.

Glucose Uptake Assay
  • Serum Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for several hours to establish a basal state.

  • Insulin Stimulation: Cells are then incubated with or without insulin in the presence or absence of 8-MNA or nonanoic acid.

  • Glucose Analog Incubation: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the medium for a defined period.

  • Quantification: After incubation, the cells are washed to remove extracellular 2-NBDG. The intracellular fluorescence is measured using a fluorescence plate reader to determine the amount of glucose uptake.

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways involved in the metabolic regulation of adipocytes, which are potentially modulated by 8-MNA and nonanoic acid.

cluster_0 Experimental Workflow: 3T3-L1 Adipocyte Differentiation Preadipocytes 3T3-L1 Preadipocytes Confluence Reach Confluence Preadipocytes->Confluence Induction Induction (IBMX, Dexamethasone, Insulin) Confluence->Induction Maturation Maturation (Insulin) Induction->Maturation Mature_Adipocytes Mature Adipocytes Maturation->Mature_Adipocytes

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

cluster_1 AMPK Signaling Pathway in Adipocytes 8-MNA 8-MNA AMPK AMPK 8-MNA->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: Simplified AMPK signaling pathway in adipocytes, activated by 8-MNA.

cluster_2 PPARγ Signaling in Adipogenesis Nonanoic Acid Nonanoic Acid (Potential Activator) PPARg PPARγ Nonanoic Acid->PPARg PPRE PPRE (PPAR Response Element) PPARg->PPRE RXR RXR RXR->PPRE Adipogenic_Genes Adipogenic Gene Expression PPRE->Adipogenic_Genes Induces Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation Promotes

Caption: PPARγ signaling pathway, potentially activated by nonanoic acid, promoting adipogenesis.

References

A Comparative Analysis of the Anticarcinogenic Properties of Iso-Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the differential anticancer activities of iso-BCFA species, supported by experimental data and mechanistic insights.

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by a methyl group on the carbon chain. Based on the position of this methyl group, they are primarily classified as iso (methyl group on the penultimate carbon) or anteiso (methyl group on the antepenultimate carbon). Emerging research has highlighted the potential of BCFAs, particularly the iso forms, as anticarcinogenic agents. This guide provides a comparative overview of the anticancer activities of various iso-BCFA species, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Quantitative Comparison of Anticarcinogenic Activity

The following table summarizes the cytotoxic and antiproliferative effects of different iso-BCFA species on various cancer cell lines. The data indicates that the bioactivity of iso-BCFAs is dependent on the specific fatty acid, its concentration, and the cancer cell type.

iso-BCFA SpeciesCancer Cell Line(s)ConcentrationEffectReference(s)
iso-C15:0 MCF-7 (Breast)200 µM44 ± 6.8% reduction in cell viability after 72h[1][2]
B-cell lymphomas, Liver, Breast, LungEC50 ≤ 50 µMDose-dependent antiproliferation[3][4]
Prostate, Liver, T-cell non-Hodgkin lymphomas35-105 mg/kg/day (in vivo)Tumor growth suppression in rodent models[5]
iso-C16:0 Human breast cancer cellsNot specifiedHighest antitumoral activity compared to other chain lengths[6][7]
iso-C17:0 MCF-7 (Breast)200 µM57 ± 8.8% reduction in cell viability after 72h[1][2]
General iso-BCFAs Various cancer cell linesNot specifiedGenerally more cytotoxic than their anteiso counterparts[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the anticarcinogenic activity of iso-BCFAs.

1. Cell Culture and Treatment:

  • Cell Lines: MCF-7 (human breast adenocarcinoma), HT-29 (human colon adenocarcinoma), and various other cell lines as specified in the data table.[1][8]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • BCFA Preparation and Treatment: Iso-BCFAs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[8] These are then diluted in the culture medium to the desired final concentrations for treating the cancer cells. Control cells are treated with the vehicle (e.g., DMSO) alone.

2. Cell Viability and Proliferation Assays:

  • MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. After treatment with iso-BCFAs for specified durations (e.g., 24, 48, 72 hours), MTT reagent is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then dissolved and quantified by measuring the absorbance at a specific wavelength.

  • Cell Proliferation Assay (e.g., Eurofins OncoPanel™): To screen for antiproliferation activities against a large number of human cancer cell lines, comprehensive assays are employed.[3][4] These assays measure cell proliferation over a range of concentrations to determine parameters like EC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration), and GI50 (half-maximal growth inhibition).[3][4]

3. Apoptosis Assays:

  • Gene Expression Analysis (qPCR): To investigate the mechanism of cell death, the expression of apoptosis-related genes is analyzed. After treating cells with iso-BCFAs, total RNA is extracted, reverse-transcribed into cDNA, and then subjected to quantitative polymerase chain reaction (qPCR) using primers specific for pro-apoptotic genes (e.g., Bax) and anti-apoptotic genes (e.g., Bcl-2).[2]

Visualizing Mechanisms of Action

Experimental Workflow for Assessing Anticarcinogenic Activity

The following diagram illustrates a typical workflow for evaluating the anticancer effects of iso-BCFAs in vitro.

G Experimental Workflow for In Vitro Anticancer Activity of iso-BCFAs cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results cell_culture Cancer Cell Culture (e.g., MCF-7) treatment Incubate Cells with iso-BCFA Concentrations cell_culture->treatment bcfa_prep iso-BCFA Stock Solution Preparation bcfa_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Analysis (e.g., Gene Expression) treatment->apoptosis_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: A generalized workflow for studying the anticancer effects of iso-BCFAs.

Signaling Pathways Modulated by Iso-BCFAs

Iso-BCFAs exert their anticarcinogenic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metabolism. The diagram below depicts some of the reported mechanisms.

Signaling Pathways Targeted by iso-BCFAs in Cancer Cells iso_bcfa iso-BCFAs (e.g., iso-C15:0) hdac6 HDAC6 iso_bcfa->hdac6 Inhibits jak_stat JAK-STAT Pathway iso_bcfa->jak_stat Inhibits mtor mTOR Pathway iso_bcfa->mtor Inhibits pi3k_akt PI3K/Akt Pathway iso_bcfa->pi3k_akt Downregulates apoptosis Apoptosis Regulation iso_bcfa->apoptosis Modulates fasn Fatty Acid Synthase (FASN) iso_bcfa->fasn Inhibits proliferation Cell Proliferation hdac6->proliferation jak_stat->proliferation mtor->proliferation survival Cell Survival pi3k_akt->survival apoptosis_outcome Apoptosis apoptosis->apoptosis_outcome lipid_synthesis Lipid Synthesis fasn->lipid_synthesis

Caption: Key signaling pathways inhibited by iso-BCFAs, leading to anticancer effects.

Discussion of Mechanisms

The anticarcinogenic activity of iso-BCFAs is multifaceted. Studies suggest that their incorporation into cellular membranes can alter membrane fluidity, leading to cell dysfunction and death.[2] At the molecular level, iso-BCFAs, particularly iso-C15:0, have been shown to inhibit key cancer-promoting pathways:

  • HDAC6, JAK-STAT, and mTOR Inhibition: Iso-C15:0 has been identified as an inhibitor of histone deacetylase 6 (HDAC6), Janus kinase/signal transducer and activator of transcription (JAK-STAT), and mammalian target of rapamycin (mTOR) pathways.[3][9] These pathways are crucial for cell growth, proliferation, and survival, and their inhibition can effectively halt cancer progression.

  • Downregulation of the PI3K/Akt Pathway: Heptadecanoic acid (C17:0), a related odd-chain fatty acid, has been shown to suppress the proliferation of non-small-cell lung cancer cells by downregulating the PI3K/Akt signaling pathway.[10] This pathway is a central regulator of cell survival and proliferation.

  • Induction of Apoptosis: Iso-15:0 and iso-17:0 have been observed to induce apoptosis in breast cancer cells by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[2]

  • Inhibition of Fatty Acid Biosynthesis: Some BCFAs can inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancers and crucial for providing lipids for new membrane formation in rapidly dividing cells.[7][11]

References

Differential Metabolism of Octanoic and Decanoic Acids in Astrocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fates of two medium-chain fatty acids, octanoic acid (C8) and decanoic acid (C10), within astrocytes. Understanding these differences is crucial for the development of targeted therapeutic strategies for neurological disorders where energy metabolism is impaired. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying metabolic pathways and experimental workflows.

Comparative Analysis of Metabolic Effects

Octanoic and decanoic acids, despite their structural similarity, exert distinct effects on astrocyte metabolism. The primary differences lie in their ketogenic potential, impact on glycolysis, and influence on mitochondrial respiration.

Key Findings:

  • Ketogenesis: Astrocytes demonstrate a higher capacity to convert octanoic acid into ketone bodies—β-hydroxybutyrate (βHB) and acetoacetate (AcAc)—compared to decanoic acid.[1] Studies in human induced pluripotent stem cell (iPSC)-derived astrocytes have shown significantly higher secretion rates and total amounts of ketone bodies and butyrate when incubated with C8.[1] Specifically, treatment with 300 μM of octanoic acid resulted in a 2.17-fold increase in astrocyte ketogenesis rates compared to control cells.[2] In contrast, decanoic acid did not produce a similar ketogenic effect.[2]

  • Glycolysis and Lactate Production: Decanoic acid has a pronounced effect on glycolysis. In iPSC-derived human astrocytes, 300 μM of decanoic acid led to a 49.6% increase in lactate formation, indicating an upregulation of glycolysis.[2] Octanoic acid at the same concentration did not significantly affect glycolysis.[2]

  • Mitochondrial Respiration: In cultured astrocytes, octanoic acid was found to increase mitochondrial respiration linked to ATP production.[3] Conversely, decanoic acid was shown to elevate the mitochondrial proton leak.[3]

  • Substrate Preference: When both fatty acids are present, astrocytes preferentially metabolize decanoic acid over octanoic acid.[3]

  • Glutamine Synthesis: Both fatty acids are metabolized to support glutamine synthesis, a key function of astrocytes in providing precursors for neuronal neurotransmitter production.[3] Isotope tracing studies have shown significant ¹³C accumulation in glutamine following incubation with labeled C8 and C10.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on octanoic and decanoic acid metabolism in astrocytes.

Metabolic ParameterOctanoic Acid (C8)Decanoic Acid (C10)Cell TypeReference
Ketogenesis Rate 2.17-fold increase vs. controlNo significant changeiPSC-derived human astrocytes[2]
Lactate Formation No significant change49.6% increase vs. controliPSC-derived human astrocytes[2]
Mitochondrial Respiration Increased ATP-linked respirationIncreased proton leakCultured mouse astrocytes[3]
Substrate Preference (when combined) Less preferredPredominantly metabolizedMouse brain slices[3]

Table 1: Comparative Effects of Octanoic and Decanoic Acid on Astrocyte Metabolism.

Metabolite Secretion Rate (µmol/g protein/min)Octanoic Acid (C8)Decanoic Acid (C10)Cell TypeReference
β-hydroxybutyrate (βHB) & Acetoacetate (AcAc) Higher secretion ratesLower secretion ratesiPSC-derived human astrocytes[1]
3-OH-C10:0 0.0048 ± 0.00040.0079 ± 0.0004iPSC-derived human astrocytes[1]
C6:0 0.093 ± 0.0040.118 ± 0.005iPSC-derived human astrocytes[1]

Table 2: Secretion Rates of Ketone Bodies and Intermediates.

¹³C Accumulation (%) from Labeled SubstratesOctanoic Acid (C8)Decanoic Acid (C10)Cell TypeReference
Citrate 17.4 ± 0.218.9 ± 0.8Mouse brain slices[3]
α-ketoglutarate 5.4 ± 0.65.9 ± 0.3Mouse brain slices[3]
Malate 6.5 ± 0.26.5 ± 0.2Mouse brain slices[3]
Glutamine 28.5 ± 0.435.0 ± 0.8Mouse brain slices[3]

Table 3: ¹³C Enrichment in Key Metabolites Following Incubation with Labeled Fatty Acids.

Visualizing the Metabolic Pathways and Workflows

The following diagrams illustrate the differential metabolic pathways of octanoic and decanoic acids in astrocytes and a typical experimental workflow for their study.

cluster_C8 Octanoic Acid (C8) Metabolism cluster_C10 Decanoic Acid (C10) Metabolism C8 Octanoic Acid (C8) beta_ox_C8 β-oxidation C8->beta_ox_C8 acetyl_coa_C8 Acetyl-CoA beta_ox_C8->acetyl_coa_C8 ketogenesis Ketogenesis acetyl_coa_C8->ketogenesis Favored tca_C8 TCA Cycle acetyl_coa_C8->tca_C8 ketones Ketone Bodies (βHB, AcAc) ketogenesis->ketones atp_C8 ATP Production tca_C8->atp_C8 Increased C10 Decanoic Acid (C10) beta_ox_C10 β-oxidation C10->beta_ox_C10 glycolysis Glycolysis C10->glycolysis Promotes acetyl_coa_C10 Acetyl-CoA beta_ox_C10->acetyl_coa_C10 tca_C10 TCA Cycle acetyl_coa_C10->tca_C10 lactate Lactate glycolysis->lactate Increased proton_leak Proton Leak tca_C10->proton_leak Increased

Caption: Differential metabolic fates of C8 and C10 in astrocytes.

culture Primary Astrocyte Culture treatment Fatty Acid Treatment ([U-¹³C]-C8 or [U-¹³C]-C10) culture->treatment seahorse Seahorse XF Analysis (Mitochondrial Respiration) treatment->seahorse lcms LC-MS Metabolomics (Ketones, Lactate, Intermediates) treatment->lcms data Data Analysis & Comparison seahorse->data mfa ¹³C-Metabolic Flux Analysis lcms->mfa mfa->data

Caption: Experimental workflow for comparing C8 and C10 metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Primary Astrocyte Culture and Fatty Acid Treatment

Objective: To culture primary astrocytes and treat them with octanoic or decanoic acid for subsequent metabolic analysis.

Materials:

  • 7-day-old mouse pups

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated flasks

  • Octanoic acid (C8) and Decanoic acid (C10) stocks (e.g., in DMSO)

  • [U-¹³C]-C8 and [U-¹³C]-C10 for tracer studies

Protocol:

  • Astrocyte Isolation:

    • Euthanize 7-day-old mouse pups according to approved animal protocols.

    • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mechanically dissociate the tissue by passing it through a nylon mesh.

    • Plate the cell suspension in Poly-D-lysine coated T75 flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Astrocyte Purification:

    • After 7-10 days in culture, shake the flasks on an orbital shaker to detach and remove microglia and oligodendrocytes.

    • Replace the medium and allow the astrocytes to grow to confluency.

  • Fatty Acid Treatment:

    • Once confluent, aspirate the culture medium and replace it with serum-free DMEM containing the desired concentration of octanoic or decanoic acid (e.g., 300 μM). For tracer studies, use medium containing [U-¹³C]-C8 or [U-¹³C]-C10.

    • Incubate for the desired time period (e.g., 24 hours) before proceeding with metabolic assays.

Seahorse XF Fatty Acid Oxidation Assay

Objective: To measure the effect of octanoic and decanoic acids on mitochondrial respiration in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Substrate-limited DMEM supplemented with L-carnitine.

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.

  • Octanoic and Decanoic acid solutions.

Protocol:

  • Cell Seeding: Seed primary astrocytes in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium containing either octanoic acid, decanoic acid, or a vehicle control.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Analysis:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial stress test compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

LC-MS Based Metabolomics for Ketone Bodies and Lactate

Objective: To quantify the extracellular concentrations of ketone bodies and lactate produced by astrocytes.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • C18 reverse-phase column

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid

  • Internal standards for ketone bodies and lactate

  • Cell culture supernatant samples

Protocol:

  • Sample Preparation:

    • Collect the cell culture supernatant at various time points after fatty acid treatment.

    • Centrifuge the samples to remove any cell debris.

    • To 100 µL of supernatant, add 400 µL of ice-cold methanol containing internal standards to precipitate proteins.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted samples into the LC-MS system.

    • Separate the metabolites on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect the metabolites using the mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratios (m/z) of β-hydroxybutyrate, acetoacetate, and lactate, as well as their corresponding internal standards.

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its internal standard.

    • Generate a standard curve using known concentrations of the analytes.

    • Calculate the concentration of each metabolite in the samples based on the standard curve.

¹³C-Labeling and Metabolic Flux Analysis

Objective: To trace the metabolic fate of ¹³C-labeled octanoic and decanoic acids and quantify the fluxes through key metabolic pathways.

Materials:

  • [U-¹³C]-Octanoic Acid and [U-¹³C]-Decanoic Acid

  • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS system

  • Derivatization reagents (for GC-MS)

  • Metabolic flux analysis software (e.g., INCA, Metran)

Protocol:

  • Isotope Labeling:

    • Culture and treat primary astrocytes with medium containing [U-¹³C]-C8 or [U-¹³C]-C10 as described in Protocol 1.

    • Harvest cell extracts and culture supernatant at different time points to capture the dynamics of label incorporation.

  • Metabolite Extraction and Analysis:

    • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

    • Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS (after derivatization) or LC-MS.

  • Metabolic Flux Analysis:

    • Construct a metabolic network model of astrocyte central carbon metabolism.

    • Use the measured extracellular fluxes (uptake and secretion rates) and the intracellular labeling patterns as inputs for the metabolic flux analysis software.

    • The software will then estimate the intracellular metabolic fluxes that best fit the experimental data.

  • Data Interpretation: Compare the calculated flux maps between the C8 and C10 conditions to identify significant differences in pathway utilization.

References

Neuronal Beta-Oxidation: A Comparative Analysis of Octanoic and Decanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential metabolic fates of medium-chain fatty acids in the brain.

The medium-chain fatty acids (MCFAs), octanoic acid (C8) and decanoic acid (C10), are significant components of ketogenic diets and are under investigation for their therapeutic potential in various neurological disorders. Their metabolism within the brain, particularly their rates of neuronal beta-oxidation, is a critical factor in understanding their mechanisms of action. This guide provides a comparative analysis of the neuronal beta-oxidation of octanoic acid versus decanoic acid, supported by experimental data and detailed methodologies.

Comparative Analysis of Neuronal Beta-Oxidation Rates

Experimental evidence derived from neuronal cell line models (SH-SY5Y) indicates a marked difference in the beta-oxidation rates of octanoic and decanoic acids. Specifically, decanoic acid is beta-oxidized at a significantly lower rate, approximately 20% that of octanoic acid.[1][2] This difference is attributed to their differential dependence on the carnitine palmitoyltransferase I (CPT1) enzyme for mitochondrial entry. While a substantial portion of octanoic acid's beta-oxidation (around 66%) is independent of CPT1, decanoic acid's entry into the mitochondria is clearly more reliant on this transport system, which is known to have low activity in neurons.[1][2] Furthermore, the presence of octanoic acid can further decrease the beta-oxidation of decanoic acid.[1]

In contrast, studies using brain slices, which contain a mix of cell types including astrocytes, suggest that when both fatty acids are present, decanoic acid is the preferred metabolic substrate over octanoic acid.[3][4] This preference in a more complex tissue environment may be due to several factors, including a higher substrate affinity of medium-chain acyl-CoA dehydrogenase for C10 and C10's greater membrane permeability.[3] Astrocytes are considered the primary site for MCFA metabolism in the brain, where they can be metabolized to produce ketone bodies or lactate, which are then shuttled to neurons as fuel.[3][5]

ParameterOctanoic Acid (C8)Decanoic Acid (C10)Source
Neuronal Beta-Oxidation Rate Significantly higher20% of the rate of Octanoic Acid[1][2]
CPT1 Dependence in Neurons 66% of beta-oxidation is CPT1-independentHighly dependent on CPT1[1]
Metabolism in Brain Slices (Mixed Cells) Less preferred substrate in the presence of C10Preferred substrate over C8[3][4]
Primary Metabolic Site in the Brain AstrocytesAstrocytes[3]
Primary Ketone Body Produced β-hydroxybutyrate (βHB) and acetoacetate (AcAc)Lower production of βHB and AcAc compared to C8[5][6]

Experimental Protocols

The following is a detailed methodology for assessing the neuronal beta-oxidation of octanoic and decanoic acids, based on published studies.

Objective: To measure and compare the rate of beta-oxidation of 13C-labeled octanoic acid and decanoic acid in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuronal cell line

  • Culture medium (e.g., DMEM)

  • 13C-labeled octanoic acid ([U-13C]C8)

  • 13C-labeled decanoic acid ([U-13C]C10)

  • Etomoxir (CPT1 inhibitor)

  • Isotope-ratio mass spectrometer

  • Seahorse XF Analyzer (for mitochondrial respiration)

Procedure:

  • Cell Culture: SH-SY5Y cells are cultured under standard conditions. For differentiation, cells can be treated with retinoic acid.

  • Fatty Acid Incubation:

    • Cells are incubated with a defined concentration (e.g., 200 µM) of either [U-13C]C8 or [U-13C]C10.

    • To investigate CPT1 dependence, a separate set of cells is pre-treated with etomoxir before the addition of the labeled fatty acids.

  • Measurement of 13CO2 Release:

    • The rate of beta-oxidation is determined by measuring the amount of 13CO2 released from the catabolism of the labeled fatty acids.

    • The headspace gas from the culture plates is collected and analyzed using an isotope-ratio mass spectrometer.

  • Mitochondrial Respiration Analysis:

    • A Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR) in response to the addition of octanoic or decanoic acid.

    • This provides insights into how each fatty acid affects mitochondrial respiration.[3]

  • Metabolite Analysis:

    • Following incubation, cell extracts and culture media can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the levels of downstream metabolites, such as ketone bodies and intermediates of the TCA cycle.

Signaling and Metabolic Pathways

The beta-oxidation of fatty acids is a mitochondrial process. However, the entry of medium-chain fatty acids into the mitochondrial matrix can occur via different mechanisms, which influences their oxidation rate.

Fatty_Acid_Beta_Oxidation_Workflow cluster_cell_culture Cell Preparation cluster_experiment Experimental Treatment cluster_analysis Analysis Cell_Line Neuronal Cell Line (e.g., SH-SY5Y) Culture Cell Culture & Differentiation Cell_Line->Culture Fatty_Acids Incubation with [U-13C]C8 or [U-13C]C10 Culture->Fatty_Acids Inhibitor Pre-treatment with Etomoxir (CPT1 inhibitor) Culture->Inhibitor Mass_Spec Isotope-Ratio Mass Spectrometry (13CO2 Measurement) Fatty_Acids->Mass_Spec Seahorse Seahorse XF Analysis (Oxygen Consumption Rate) Fatty_Acids->Seahorse Metabolomics LC-MS/GC-MS (Metabolite Profiling) Fatty_Acids->Metabolomics Inhibitor->Fatty_Acids

Experimental workflow for measuring neuronal fatty acid beta-oxidation.

The metabolism of octanoic and decanoic acid in the brain involves both astrocytes and neurons. Astrocytes are key in metabolizing these fatty acids to produce energy substrates for neurons.

Metabolic_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron C8_Astro Octanoic Acid (C8) Astro_Beta_Ox Beta-Oxidation C8_Astro->Astro_Beta_Ox C10_Astro Decanoic Acid (C10) C10_Astro->Astro_Beta_Ox Acetyl_CoA_Astro Acetyl-CoA Astro_Beta_Ox->Acetyl_CoA_Astro Ketones Ketone Bodies (βHB, AcAc) Acetyl_CoA_Astro->Ketones Lactate Lactate Acetyl_CoA_Astro->Lactate Ketones_Neuron Ketone Bodies Ketones->Ketones_Neuron Transport Lactate_Neuron Lactate Lactate->Lactate_Neuron Transport Acetyl_CoA_Neuron Acetyl-CoA Ketones_Neuron->Acetyl_CoA_Neuron Lactate_Neuron->Acetyl_CoA_Neuron TCA_Cycle TCA Cycle Acetyl_CoA_Neuron->TCA_Cycle ATP ATP TCA_Cycle->ATP

Astrocyte-neuron metabolic coupling in MCFA metabolism.

References

Safety Operating Guide

Proper Disposal of 8-Methyldecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient management of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 8-Methyldecanoic acid, ensuring operational integrity and regulatory compliance.

Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound (CAS No. 5601-60-5) is not classified as a hazardous substance or mixture. However, it is considered combustible. Despite its non-hazardous classification, proper laboratory hygiene and safety practices should always be observed. For related compounds, such as 9-Methyldecanoic acid, hazards like skin and eye irritation have been noted.[1] Therefore, caution is advised.

PropertyDataSource
GHS Classification Not a hazardous substance or mixture
Hazards Combustible
First Aid: Skin Take off all contaminated clothing and rinse skin with water.
First Aid: Eyes Rinse out with plenty of water and remove contact lenses.
First Aid: Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Fire Fighting Use water, foam, carbon dioxide, or dry powder to extinguish.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that ensures safety and environmental protection, even though it is not classified as hazardous.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

2. Waste Collection:

  • Do not mix this compound with other waste streams.

  • Collect waste this compound in its original container or a clearly labeled, compatible container.

3. Spill Management:

  • In the event of a spill, cover drains to prevent entry into waterways.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1]

  • Clean the affected area thoroughly.

4. Final Disposal:

  • Dispose of the waste material in accordance with national and local regulations.

  • Handle uncleaned containers as you would the product itself.

  • Consult with your institution's environmental health and safety (EHS) department for specific guidance on approved waste disposal plants.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_assessment Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Start: Have 8-Methyldecanoic Acid for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe is_spill Is it a Spill? ppe->is_spill contain Contain Spill & Prevent Entry to Drains is_spill->contain Yes collect_waste Collect in a Labeled, Compatible Container is_spill->collect_waste No absorb Absorb with Inert Material contain->absorb collect_spill Collect in a Sealed Container absorb->collect_spill consult_reg Consult Local & Institutional Regulations collect_spill->consult_reg collect_waste->consult_reg dispose Dispose of at an Approved Waste Disposal Facility consult_reg->dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 8-Methyldecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of 8-Methyldecanoic acid is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a structurally related compound, 9-Methyldecanoic acid, and general principles of laboratory safety for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the hazard profile of similar compounds, the following PPE is recommended.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[2] A face shield should be worn over safety goggles in situations where splashing is likely.[2]
Skin Protection Wear a chemical-resistant lab coat, fully buttoned.[2] Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3] Gloves should be inspected before use and changed immediately if contaminated.[2] For larger quantities, additional protective clothing and boots may be necessary.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors or aerosols.[2] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before starting any work.[2]

    • Assemble all necessary equipment, including glassware, spatulas, and appropriate waste containers, beforehand.[2]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.[2]

    • Ensure gloves are the correct size and are free of defects.[2]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling Procedures:

    • Decontaminate the work area and any equipment used.[1]

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[2]

Disposal Plan:

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not empty into drains.[1][4]

Quantitative Data Summary

The following table summarizes key hazard information for a structurally similar compound, 9-Methyldecanoic acid. This information should be considered as a guideline for handling this compound.

Hazard Statement NumberHazard Statement
H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Gather PPE prep_area->prep_ppe prep_sds Review SDS prep_sds->prep_area prep_materials Assemble Materials & Waste Containers prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate segregate_waste Segregate Contaminated Waste handle_chem->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose via Approved Hazardous Waste Stream doff_ppe->dispose_waste segregate_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyldecanoic acid
Reactant of Route 2
Reactant of Route 2
8-Methyldecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.